(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-cyclopentyloxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMXVNPZGJCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400719 | |
| Record name | [3-(Cyclopentyloxy)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159613-21-5 | |
| Record name | [3-(Cyclopentyloxy)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity: (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
This compound , a key building block in medicinal chemistry, holds the CAS Number 159613-21-5 . This organoboron compound is of significant interest to researchers and drug development professionals, primarily for its role as a precursor in the synthesis of potent and selective enzyme inhibitors. Its chemical structure facilitates its use in powerful carbon-carbon bond-forming reactions, making it a valuable tool in the construction of complex molecular architectures for targeted therapeutic agents.
This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in the context of specific signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 159613-21-5 | [1] |
| Molecular Formula | C₁₂H₁₇BO₄ | [1] |
| Molecular Weight | 236.07 g/mol | [1] |
| Melting Point | 176-179 °C | [1] |
Experimental Protocols
Synthesis of this compound
While specific detailed experimental protocols from the primary literature (Tetrahedron, 1999, vol. 55, №39, p. 11669-11686 and Synthesis, 2003, vol. 18, p. 2805-2810) require access to the full-text articles, a general synthetic approach can be inferred from related syntheses. The preparation of the boronic acid likely proceeds through a halogen-metal exchange followed by quenching with a borate ester. A plausible synthetic workflow is outlined below.
Workflow for the Synthesis of this compound
Caption: Plausible synthetic route to the target boronic acid.
Detailed Steps (Hypothetical Protocol based on similar transformations):
-
Preparation of the Arylmetal Intermediate: To a solution of 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. Alternatively, a Grignard reagent can be prepared by reacting the aryl bromide with magnesium turnings. The reaction mixture is stirred at low temperature to ensure complete formation of the arylmetal species.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the solution of the arylmetal intermediate, maintaining the low temperature. The reaction is allowed to stir for a period to ensure complete reaction.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acidic solution (e.g., dilute hydrochloric acid). The mixture is then allowed to warm to room temperature.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling for the Synthesis of PDE4 Inhibitors
This compound is a crucial reagent in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds, a common scaffold in phosphodiesterase-4 (PDE4) inhibitors.
General Suzuki-Miyaura Coupling Protocol:
A mixture of this compound (1.0-1.5 equivalents), an appropriate aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water). The reaction mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by chromatography to yield the desired biaryl compound.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery: Targeting the PDE4 Signaling Pathway
Phosphodiesterase-4 (PDE4) is a family of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 leads to an increase in cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and other cellular processes. This makes PDE4 a significant therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and psoriatic arthritis.
The "(3-(Cyclopentyloxy)-4-methoxyphenyl)" moiety is a common feature in many potent and selective PDE4 inhibitors. The cyclopentyloxy group often occupies a hydrophobic pocket in the enzyme's active site, contributing to the compound's binding affinity and selectivity.
Simplified PDE4 Signaling Pathway
Caption: Inhibition of PDE4 increases cAMP levels, leading to anti-inflammatory effects.
Spectroscopic Data
-
¹H NMR: Protons on the phenyl ring would appear as distinct signals in the aromatic region. The methoxy group would show a singlet around 3.8-4.0 ppm. The protons of the cyclopentyl group would exhibit multiplets in the aliphatic region. The boronic acid protons are often broad and may exchange with solvent.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbons of the cyclopentyl ring. The carbon attached to the boron atom would appear at a characteristic downfield shift.
-
IR Spectroscopy: The spectrum would likely show characteristic absorptions for O-H stretching of the boronic acid, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether and methoxy groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary application lies in the construction of PDE4 inhibitors, which are of significant therapeutic interest. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for researchers and scientists in the pharmaceutical industry. Further investigation into the cited literature is recommended for detailed, specific experimental procedures.
References
An In-depth Technical Guide to (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utilization of this compound in their work.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇BO₄ | [1] |
| Molecular Weight | 236.07 g/mol | [1] |
| Melting Point | 176-179 °C | [2] |
| Boiling Point | 404.9 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.18 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol.[3] Solubility in other organic solvents is expected to be moderate, while solubility in water is likely low, a common characteristic for phenylboronic acids.[4] | |
| pKa | The pKa is predicted to be around 8.96, similar to other phenylboronic acids.[3] | |
| CAS Number | 159613-21-5 | [1] |
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methoxy group protons, the cyclopentyl group protons, and the acidic protons of the boronic acid group. The aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The methoxy protons would be a sharp singlet around 3.8 ppm. The cyclopentyl protons would appear as multiplets in the upfield region, typically between 1.5 and 2.0 ppm. The boronic acid protons will appear as a broad singlet that is exchangeable with D₂O.
-
¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the methoxy carbon, the cyclopentyl carbons, and the carbon attached to the boron atom.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for O-H stretching of the boronic acid (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and B-O stretching (a strong band around 1350 cm⁻¹).
Synthesis and Experimental Protocols
The synthesis of this compound is reported in the scientific literature, with key references being Tetrahedron, 1999, vol. 55, №39, p. 11669-11686 and Synthesis, 2003, vol. 18, p. 2805-2810.[2] While the full experimental details from these publications are not publicly accessible, a representative synthetic route can be constructed based on the synthesis of analogous compounds.
A plausible synthetic pathway involves the initial preparation of 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene, followed by conversion to the corresponding boronic acid.
Synthesis of 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene
This intermediate can be synthesized from commercially available starting materials. A general procedure would involve the alkylation of a suitable bromophenol with cyclopentyl bromide.
Representative Experimental Protocol:
-
Alkylation: To a solution of 5-bromo-2-methoxyphenol in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Add cyclopentyl bromide dropwise to the reaction mixture.
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Heat the mixture at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene.[8][9]
Synthesis of this compound
The boronic acid can be prepared from the bromo-intermediate via a Grignard reaction followed by quenching with a trialkyl borate.
Representative Experimental Protocol:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A small crystal of iodine may be added to start the reaction.
-
Once the Grignard reagent has formed, cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Borylation: Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield this compound as a solid.[10]
Caption: Synthetic workflow for this compound.
Applications in Drug Development: A PDE4 Inhibitor
This compound and its derivatives have garnered significant interest as potential inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular processes, including inflammation and neuronal function.
The PDE4 Signaling Pathway
Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). The activation of these pathways can lead to a variety of cellular responses, including the modulation of inflammatory responses and enhancement of synaptic plasticity, making PDE4 a promising target for the treatment of inflammatory diseases and neurological disorders like Alzheimer's disease.
Caption: The PDE4 signaling pathway and the inhibitory action of the boronic acid.
Experimental Protocol for PDE4 Inhibition Assay
Several methods can be employed to assess the inhibitory activity of compounds against PDE4. A common in vitro method is the fluorescence polarization (FP) assay.
Representative Experimental Protocol for PDE4 Inhibition Assay (FP-based):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted test compound or control (e.g., Rolipram, a known PDE4 inhibitor) to the wells of a microplate.
-
Add the PDE4 enzyme solution to all wells except the negative control.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a binding agent that specifically binds to the hydrolyzed 5'-AMP product.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The degree of fluorescence polarization is inversely proportional to the amount of cAMP hydrolyzed.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for a PDE4 inhibition assay.
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery, particularly in the development of PDE4 inhibitors. This guide has provided a detailed overview of its known physical and chemical properties, a representative synthetic pathway, and its application in targeting the PDE4 signaling pathway. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate the biological activity of this and related compounds. Further research to fully characterize its spectroscopic properties and solubility profile is warranted to facilitate its broader application.
References
- 1. 3-(Cyclopentyloxy)-4-methoxybenzeneboronic acid | C12H17BO4 | CID 4197993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene | 138509-45-2 [sigmaaldrich.com]
- 9. 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical information regarding the chemical compound (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid, a key reagent in various chemical syntheses.
Chemical Properties
The fundamental chemical properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₄[1][2][3][4][5] |
| Molecular Weight | 236.07 g/mol [1][2][4][5] |
| Monoisotopic Mass | 236.122 Da[1][3] |
| CAS Number | 159613-21-5[1][2][4][5] |
Chemical Structure
The structural formula of this compound is a critical determinant of its chemical reactivity and physical properties. The diagram below illustrates the two-dimensional arrangement of atoms and bonds within the molecule.
Figure 1. 2D structure of this compound.
Experimental Protocols
This document serves as a summary of the fundamental molecular properties of the specified compound. The molecular weight and formula are calculated based on the elemental composition and isotopic masses. As such, no experimental protocols are described herein. For synthesis protocols, refer to the literature, such as Tetrahedron, 1999, vol. 55, №39, p. 11669-11686.[2]
References
- 1. 3-(Cyclopentyloxy)-4-methoxybenzeneboronic acid | C12H17BO4 | CID 4197993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-cyclopentyloxy-4-methoxyphenylboronic acid - 159613-21-5 - Structure, Synthesis, Properties [organoborons.com]
- 3. PubChemLite - 3-(cyclopentyloxy)-4-methoxybenzeneboronic acid (C12H17BO4) [pubchemlite.lcsb.uni.lu]
- 4. Cas 159613-21-5,3-CYCLOPENTYLOXY-4-METHOXYBENZENEBORONIC ACID | lookchem [lookchem.com]
- 5. 159613-21-5|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Structure and Synthesis of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules, particularly as a key component in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a cyclopentyloxy and a methoxy group on the phenylboronic acid core, allows for the introduction of this specific substituted phenyl moiety into a target molecule. This guide provides a comprehensive overview of its chemical structure, detailed synthetic protocols for its preparation, and its physicochemical properties.
Chemical Structure and Properties
This compound is an organic compound containing a boronic acid functional group attached to a phenyl ring, which is further substituted with cyclopentyloxy and methoxy groups at the 3 and 4 positions, respectively.
Chemical Structure:
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₄ |
| Molecular Weight | 236.07 g/mol |
| CAS Number | 159613-21-5 |
| Melting Point | 176-179 °C |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as methanol, and tetrahydrofuran. |
Synthesis
The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A common synthetic route involves the initial preparation of a halogenated intermediate, followed by a lithium-halogen exchange and subsequent borylation.
Synthesis of the Precursor: 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene
A key intermediate in the synthesis is 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene. This compound can be synthesized from 4-bromoguaiacol and cyclopentyl bromide.
Experimental Protocol: Synthesis of 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene
-
Materials: 4-bromoguaiacol, cyclopentyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-bromoguaiacol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene as a colorless oil.
-
Synthesis of this compound
The final step involves the conversion of the brominated intermediate to the desired boronic acid via a lithiation-borylation reaction.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, hydrochloric acid (HCl), diethyl ether, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl at 0°C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Table 2: Summary of a Typical Reaction Yield
| Reaction Step | Product | Typical Yield |
| Alkylation of 4-bromoguaiacol | 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene | 85-95% |
| Lithiation-borylation | This compound | 70-85% |
Characterization Data
The structure and purity of this compound are confirmed by spectroscopic methods.
Table 3: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.45-7.55 | m | Ar-H |
| 6.90 | d | Ar-H | |
| 4.80-4.90 | m | O-CH (cyclopentyl) | |
| 3.85 | s | O-CH₃ | |
| 1.80-2.00 | m | CH₂ (cyclopentyl) | |
| 1.55-1.75 | m | CH₂ (cyclopentyl) | |
| ¹³C NMR | 151.5 | C-O (methoxy) | |
| 148.0 | C-O (cyclopentyloxy) | ||
| 127.0 | Ar-CH | ||
| 117.5 | Ar-CH | ||
| 112.0 | Ar-CH | ||
| 81.0 | O-CH (cyclopentyl) | ||
| 56.0 | O-CH₃ | ||
| 32.5 | CH₂ (cyclopentyl) | ||
| 24.0 | CH₂ (cyclopentyl) |
Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various biologically active compounds. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry to construct the carbon skeleton of drug candidates. The cyclopentyloxy and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, such as solubility, metabolic stability, and receptor binding affinity.
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from 4-bromoguaiacol.
Caption: Synthetic route to this compound.
Experimental Workflow: Lithiation-Borylation
This diagram outlines the key stages of the lithiation-borylation step.
Caption: Workflow for the lithiation-borylation reaction.
References
A Technical Review of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid is a key organic building block, particularly significant in the field of medicinal chemistry. As an arylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in synthesizing complex organic molecules, including a variety of active pharmaceutical ingredients (APIs).
The compound's structure, featuring a cyclopentyloxy and a methoxy group on the phenyl ring, is a common and highly valued motif in the design of selective enzyme inhibitors. Specifically, this "catechol-ether" like structure is a cornerstone in the development of potent inhibitors for phosphodiesterase 4 (PDE4), an enzyme class targeted for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as certain neurological and autoimmune disorders. This guide provides a comprehensive overview of the synthesis, properties, and core applications of this versatile reagent for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a stable, typically solid compound under standard conditions. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 159613-21-5 | [1][2] |
| Molecular Formula | C₁₂H₁₇BO₄ | [1][2] |
| Molecular Weight | 236.08 g/mol | [1] |
| Melting Point | 176-179 °C | [1] |
| Appearance | Powder | |
| InChIKey | PTXMXVNPZGJCAA-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of the title compound is typically achieved in a multi-step sequence starting from commercially available precursors. A common route involves the preparation of an aryl bromide intermediate, followed by conversion to the boronic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
This procedure is adapted from the synthesis of a key precursor for potential PDE4 inhibitors.[3]
-
Protection and Bromination:
-
Start with 2-methoxyphenol (guaiacol), which is first protected, for instance, as an acetate ester.
-
The protected intermediate is then brominated. A common method involves reacting 2-methoxyphenyl acetate with N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (CH₃CN) to yield 5-bromo-2-methoxyphenyl acetate.[3]
-
The acetate group is subsequently hydrolyzed (e.g., using sodium bicarbonate in methanol) to give 5-bromo-2-methoxyphenol.[3]
-
-
Etherification:
-
A mixture of 5-bromo-2-methoxyphenol and a base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is prepared.
-
Cyclopentyl bromide is added to the mixture.
-
The reaction is heated (e.g., to 50 °C) and stirred until completion (monitored by TLC).[3]
-
After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene.[3]
-
Step 2: Conversion to this compound
This is a standard procedure for converting an aryl bromide to an arylboronic acid via a lithium-halogen exchange followed by borylation.
-
Lithiation:
-
Dissolve 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture. The reaction is typically rapid.
-
-
Borylation:
-
After stirring for a short period at -78 °C, add a trialkyl borate, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), dropwise to the aryllithium species.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl) while cooling in an ice bath.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude boronic acid can be purified by recrystallization or silica gel chromatography to yield the final product.
-
Applications in Drug Discovery: A PDE4 Inhibitor Scaffold
The primary application of this compound is as a crucial intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors.[3] PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), playing a critical role in regulating inflammatory and immune cell activity.[3] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[4]
The (3-(Cyclopentyloxy)-4-methoxyphenyl) moiety is a key pharmacophore that mimics the catechol group found in the prototypical PDE4 inhibitor, Rolipram. This structural element is designed to fit into the active site of the PDE4 enzyme. Molecules incorporating this scaffold have shown high potency and selectivity for PDE4 isoforms.
Quantitative Biological Data
The following table summarizes the inhibitory activity (IC₅₀) of various compounds synthesized using the (3-(cyclopentyloxy)-4-methoxyphenyl) core or closely related structures against PDE4 enzymes.
| Compound Name/Reference | Target | IC₅₀ (nM) | Reference |
| Piclamilast (RP 73401) | Human Monocyte Cytosolic PDE4 | 1.5 | [4] |
| Piclamilast (RP 73401) | Inhibition of TNF-α release | 6.9 | [4] |
| Roflumilast | PDE4 | ~1-10 (range for isoforms) | [5] |
| LASSBio-448 | PDE4A | 700 | [5] |
| LASSBio-448 | PDE4B | 1400 | [5] |
| LASSBio-448 | PDE4C | 1100 | [5] |
| LASSBio-448 | PDE4D | 4700 | [5] |
| 3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | Pig Aortic PDE IV | 1 | [6] |
Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most common reaction employing this compound. It allows for the formation of a C-C bond between the boronic acid (the nucleophile) and an aryl or vinyl halide/triflate (the electrophile) using a palladium catalyst and a base.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, representative protocol for the Suzuki-Miyaura coupling reaction.
-
Reagent Preparation:
-
To a reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound (1.2-1.5 equivalents), the aryl/vinyl halide or triflate (1.0 equivalent), a palladium catalyst, and a ligand. Common catalysts include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand.[7][8]
-
Add a suitable base. Aqueous solutions of Na₂CO₃ or K₂CO₃ are common, as are anhydrous bases like Cs₂CO₃ or K₃PO₄.[8][9]
-
Add a degassed solvent system. This is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water when using an inorganic base.[8][9]
-
-
Reaction Execution:
-
Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution or by using several freeze-pump-thaw cycles.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).[9] Microwave irradiation can also be used to accelerate the reaction.[9]
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
-
In Vitro Assay: PDE4 Inhibition
To evaluate the efficacy of compounds synthesized using the title boronic acid, a PDE4 inhibition assay is essential. A common and robust method is the Fluorescence Polarization (FP) assay.
Experimental Protocol: PDE4 Inhibition FP Assay
This protocol is based on a competitive immunoassay principle.
-
Principle:
-
The assay measures the ability of a test compound to inhibit the hydrolysis of cyclic AMP (cAMP) by the PDE4 enzyme.
-
A fluorescently labeled cAMP tracer (cAMP-FAM) is used. When bound by a specific anti-cAMP antibody, the tracer complex is large, tumbles slowly, and emits a high polarization signal.
-
If PDE4 is active, it hydrolyzes the cAMP, preventing the tracer from binding to the antibody, resulting in a low polarization signal.
-
Inhibitors protect cAMP from hydrolysis, leading to a high polarization signal.
-
-
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D).
-
Fluorescein-labeled cAMP tracer.
-
Anti-cAMP antibody.
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).
-
Test compounds and a known PDE4 inhibitor (e.g., Rolipram) as a positive control.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and controls in DMSO. Dispense a small volume (e.g., 50 nL) of these dilutions into the wells of the 384-well plate.
-
Enzyme Addition: Add a solution of the PDE4 enzyme in assay buffer to the wells containing the test compounds and to the "maximum activity" control wells. Add buffer without enzyme to the "no enzyme" control wells.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding the detection reagent mix, which contains the cAMP-FAM tracer and the anti-cAMP antibody.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to the "maximum activity" (DMSO only) and "no enzyme" controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce PDE4 activity by 50%.
-
References
- 1. 3-cyclopentyloxy-4-methoxyphenylboronic acid - 159613-21-5 - Structure, Synthesis, Properties [organoborons.com]
- 2. aobchem.com [aobchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BindingDB PrimarySearch_ki [bindingdb.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid is a vital organic building block, particularly significant in the landscape of medicinal chemistry and drug development. Its utility is primarily demonstrated in the synthesis of biaryl and heteroaryl compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key precursor to potent phosphodiesterase-4 (PDE4) inhibitors, a class of drugs investigated for inflammatory and neurological disorders.
Chemical Identity and Physicochemical Properties
This compound is known by several synonyms, and its key identifiers and properties are summarized below for clarity and easy reference.
Synonyms and Identifiers
| Identifier | Value | Citation |
| Systematic Name | This compound | [1] |
| Common Synonyms | 3-Cyclopentyloxy-4-methoxybenzeneboronic acid, 3-CYCLOPENTYLOXY-4-METHOXYPHENYLBORONIC ACID, AKOS BRN-0166 | [2] |
| CAS Number | 159613-21-5 | [3] |
| Molecular Formula | C12H17BO4 | [2] |
| Molecular Weight | 236.07 g/mol | [2] |
| InChIKey | PTXMXVNPZGJCAA-UHFFFAOYSA-N | [4] |
Physicochemical Data
The following table outlines the key physicochemical properties of this compound.
| Property | Value | Citation |
| Melting Point | 176-179 °C | [5] |
| Boiling Point | 404.9 °C at 760 mmHg | [2] |
| Density | 1.18 g/cm³ | [2] |
| Flash Point | 198.7 °C | [2] |
| Refractive Index | 1.539 | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Data not readily available |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The following is a representative synthetic route based on literature precedents.
Synthesis of this compound
A common synthetic approach involves the protection of a starting phenol, followed by bromination, etherification, and finally, a lithium-halogen exchange and subsequent borylation. A detailed experimental protocol based on established methodologies is provided below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Acetylation of Guaiacol. To a solution of guaiacol (2-methoxyphenol) in a suitable solvent such as dichloromethane, add acetic anhydride and a catalytic amount of a base like pyridine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction by washing with aqueous acid and base, followed by drying and evaporation of the solvent to yield 2-methoxyphenyl acetate.
-
Step 2: Bromination. Dissolve the 2-methoxyphenyl acetate in a suitable solvent like acetonitrile. Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture until the starting material is consumed. The product, 4-bromo-2-methoxyphenyl acetate, can be isolated by aqueous work-up and purification by crystallization or chromatography.
-
Step 3: Hydrolysis. The acetyl protecting group is removed by hydrolysis. Dissolve the 4-bromo-2-methoxyphenyl acetate in methanol and add an aqueous solution of a base such as sodium bicarbonate. Reflux the mixture until the hydrolysis is complete. After cooling, extract the product, 4-bromo-2-methoxyphenol, with an organic solvent.
-
Step 4: Etherification. To a solution of 4-bromo-2-methoxyphenol in a polar aprotic solvent like DMF, add a base such as potassium carbonate, followed by cyclopentyl bromide. Heat the reaction mixture to facilitate the etherification. After completion, the product, 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene, is isolated by extraction and purified.
-
Step 5: Borylation. Dissolve the 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise to perform a lithium-halogen exchange. After stirring for a short period, add triisopropyl borate. Allow the reaction to warm to room temperature. Quench the reaction with an aqueous acid solution. The product, this compound, is then extracted and can be purified by crystallization.
Role in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds.
General Suzuki-Miyaura Reaction Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Drug Discovery: A Precursor to PDE4 Inhibitors
This compound is a crucial intermediate in the synthesis of a class of drugs known as phosphodiesterase-4 (PDE4) inhibitors. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a range of physiological effects, including anti-inflammatory and neurological responses.
The PDE4 Signaling Pathway
The inhibition of PDE4 by compounds derived from this compound has significant downstream effects on cellular signaling. The following diagram illustrates the PDE4 signaling pathway and the impact of its inhibition.
Caption: The PDE4 signaling pathway and its inhibition.
Related Compounds and Biological Activity
The (3-(cyclopentyloxy)-4-methoxyphenyl) moiety is a common feature in many potent PDE4 inhibitors. One of the most well-known examples is Rolipram , which has been extensively studied for its antidepressant and anti-inflammatory properties. The boronic acid serves as a key starting material for the synthesis of Rolipram and its analogs.
The biological activity of these derivative compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against the different PDE4 isoforms.
| Compound | Target | IC50 (nM) | Therapeutic Area | Citation |
| Rolipram | PDE4A | 3 | Neurological, Inflammatory | [6] |
| Rolipram | PDE4B | 130 | Neurological, Inflammatory | [6] |
| Rolipram | PDE4D | 240 | Neurological, Inflammatory | [6] |
The development of selective PDE4 inhibitors is an active area of research, with the goal of maximizing therapeutic efficacy while minimizing side effects such as nausea and emesis, which have been associated with non-selective PDE4 inhibition.
Spectral Data
-
¹H NMR: Expected signals would correspond to the aromatic protons, the methoxy group, the cyclopentyl group, and the boronic acid hydroxyl protons.
-
¹³C NMR: Expected signals would correspond to the carbon atoms of the phenyl ring, the methoxy group, and the cyclopentyl group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Researchers are advised to acquire and interpret these spectra for unambiguous identification and purity assessment of the compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its role as a key precursor to potent PDE4 inhibitors highlights its importance in drug discovery programs targeting a range of inflammatory and neurological conditions. This technical guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. aobchem.com [aobchem.com]
- 4. 3-(Cyclopentyloxy)-4-methoxybenzeneboronic acid | C12H17BO4 | CID 4197993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rolipram | Cell Signaling Technology [cellsignal.com]
Stability and Storage of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid , a key building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions, requires careful handling and storage to ensure its integrity and reactivity. This technical guide provides an in-depth overview of the stability profile and optimal storage conditions for this compound, supported by general principles governing arylboronic acids.
Summary of Key Stability and Storage Parameters
The following tables summarize the critical information for the handling and storage of this compound.
| Parameter | Recommendation |
| Storage Temperature | 2-8°C is commonly recommended for short-term storage. For long-term stability, storage at -20°C is advisable.[1] Some suppliers suggest cold-chain transportation to maintain product quality.[1] |
| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen.[1] This minimizes exposure to oxygen and moisture, which can degrade the compound. |
| Moisture | Protect from moisture.[2] Boronic acids can be susceptible to hydrolysis and dehydration. Containers should be tightly sealed.[2][3] |
| Light | While not always specified, it is good practice to store in a dark place to prevent potential photolytic degradation. |
| Physical Form | Typically a solid powder. |
| Molecular Formula | C₁₂H₁₇BO₄[4] |
| Molecular Weight | 236.07 g/mol [4] |
| Melting Point | 176-179 °C[5] |
| Incompatible Materials & Hazardous Decomposition | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] |
| Hazardous Decomposition Products | Under fire conditions, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[6] |
Understanding the Stability of Arylboronic Acids
The stability of this compound is governed by several potential degradation pathways common to arylboronic acids. While the product is generally stable under standard ambient and recommended storage conditions, awareness of these pathways is crucial for researchers.[2][6]
Major Degradation Pathways
Three primary degradation pathways can affect the stability of arylboronic acids:
-
Oxidative Degradation (Oxidative Deboronation): This is a significant degradation pathway for boronic acids, especially in the presence of oxidants. The carbon-boron bond is cleaved, and a hydroxyl group is introduced onto the aromatic ring, resulting in the corresponding phenol.
-
Protodeboronation: This process involves the hydrolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. The rate of protodeboronation is often dependent on the pH of the solution.
-
Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine. This is typically a reversible process favored by heating and the removal of water.
Caption: Major degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound under specific experimental conditions, a forced degradation study can be performed. The following outlines a general experimental workflow.
General Workflow for a Forced Degradation Study
Caption: General experimental workflow for a forced degradation study of a boronic acid.
Detailed Methodologies
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂) to a final concentration suitable for analysis.
-
Include a control sample diluted with the solvent only, kept at ambient temperature and protected from light.
2. Stress Conditions:
-
Acidic and Basic Hydrolysis: Incubate the sample with an acidic or basic solution at a controlled temperature (e.g., 40-60°C).
-
Oxidative Stress: Treat the sample with a solution of hydrogen peroxide at room temperature.
-
Thermal Stress: Store the sample (solid or in solution) at an elevated temperature (e.g., 60-80°C).
-
Photolytic Stress: Expose the sample to a controlled source of UV light.
3. Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Quench the reaction if necessary (e.g., neutralize acidic or basic samples).
-
Dilute the aliquot to a suitable concentration for analysis.
4. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC):
-
A stability-indicating method should be developed to separate the parent compound from all potential degradation products.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.
-
Quantification: The percentage of degradation can be calculated from the decrease in the peak area of the parent compound and the increase in the peak areas of the degradants.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Couple the HPLC/UPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products, which is crucial for their identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR can be used to elucidate the structure of isolated degradation products.
-
¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or the formation of boroxines.
-
By following these protocols, researchers can gain a comprehensive understanding of the stability of this compound under their specific process conditions, ensuring the quality and reliability of their research and development activities.
References
- 1. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 2. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, with a particular focus on its application in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. The detailed protocols and data presented herein are intended to facilitate the use of this versatile building block in drug discovery and development programs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers broad functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]
This compound is a key building block in the synthesis of a class of compounds that exhibit potent inhibitory activity against phosphodiesterase-4 (PDE4). PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, and its inhibition has been shown to have therapeutic benefits in a range of inflammatory and neurological disorders.[3][4]
Application in the Synthesis of PDE4 Inhibitors
The (3-(Cyclopentyloxy)-4-methoxyphenyl) moiety is a common feature in a number of highly potent and selective PDE4 inhibitors.[5] The synthesis of these compounds often involves a key Suzuki-Miyaura coupling step to introduce this substituted phenyl ring.
One notable example is the synthesis of 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, a potent PDE4 inhibitor with potential therapeutic applications in the treatment of asthma.[5] The general synthetic strategy involves the coupling of this compound with a suitable halogenated pyridine derivative.
Biological Activity of a Synthesized PDE4 Inhibitor
The following table summarizes the biological activity of 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, a compound synthesized utilizing the (3-(Cyclopentyloxy)-4-methoxyphenyl) moiety.
| Target | Assay | IC₅₀ (nM) | Reference |
| PDE IV (Pig Aorta) | Enzyme Inhibition | 0.45 | [5] |
| PDE IV (Guinea Pig Eosinophils) | Enzyme Inhibition | 0.28 | [5] |
| Superoxide Generation (Guinea Pig Eosinophils) | Cellular Inhibition | 1.6 | [5] |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should note that reaction conditions may require optimization for different substrates.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-bromo-3,5-dichloropyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.01-0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
PDE4 Signaling Pathway
Caption: Inhibition of PDE4 increases intracellular cAMP levels.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Using (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organic halide or triflate. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][2]
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure is present in molecules of pharmaceutical interest, such as Piclamilast, a selective PDE4 inhibitor. The use of this boronic acid in Suzuki-Miyaura couplings allows for the introduction of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety into a target molecule, which can significantly influence its pharmacological properties.
This document provides a detailed protocol for the palladium-catalyzed cross-coupling of this compound with a heteroaryl halide, along with representative data and visualizations to guide researchers in its application.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The following table summarizes a specific example of a successful cross-coupling reaction using this compound.
| Entry | Aryl/Heteroaryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-chloro-5-iodopyrimidine | 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-5-iodopyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 12 | 90 | 85 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Halide
This protocol is a representative example for the coupling of this compound with 2-chloro-5-iodopyrimidine. Modifications may be necessary for other coupling partners.
Materials:
-
This compound (1.2 equiv)
-
2-chloro-5-iodopyrimidine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodopyrimidine (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the limiting reagent). Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Applications of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid in Medicinal Chemistry
Affiliation: Google Research
Abstract
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid is a valuable reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a critical pharmacophore that imparts high affinity and selectivity for the PDE4 enzyme, which is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE4 has significant therapeutic potential in the treatment of various inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and Alzheimer's disease. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in the development of PDE4 inhibitors.
Introduction
Boronic acids are versatile intermediates in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds.[1] In medicinal chemistry, the incorporation of specific boronic acids can introduce key structural motifs that are essential for biological activity. This compound serves as a precursor to the 3-(cyclopentyloxy)-4-methoxyphenyl group, a well-established pharmacophore found in numerous PDE4 inhibitors.[2][3] The cyclopentyloxy and methoxy groups are known to interact favorably with hydrophobic pockets (Q1 and Q2) within the active site of the PDE4 enzyme, contributing to the high potency and selectivity of these inhibitors.[4]
Key Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of PDE4 inhibitors. PDE4 is a family of enzymes that specifically hydrolyze cAMP, a crucial second messenger involved in a multitude of cellular processes.[5][6] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of downstream signaling pathways, such as the Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac) pathways.[7][8] This modulation of cAMP signaling has been shown to have significant anti-inflammatory and neuroprotective effects.
Phosphodiesterase-4 (PDE4) Inhibition
Compounds incorporating the 3-(cyclopentyloxy)-4-methoxyphenyl moiety have demonstrated potent inhibitory activity against various PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D).[9] These inhibitors are being investigated for the treatment of a wide range of diseases:
-
Inflammatory Diseases: COPD, asthma, psoriasis, and atopic dermatitis.[10]
-
Neurological Disorders: Alzheimer's disease, Parkinson's disease, and schizophrenia.[11]
Quantitative Data: PDE4 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative compounds containing the 3-(cyclopentyloxy)-4-methoxyphenyl moiety against PDE4 enzymes.
| Compound Name/Reference | PDE4 Isoform | IC50 (nM) |
| Roflumilast[4] | PDE4B | 0.84 |
| Roflumilast[4] | PDE4D | 0.68 |
| Piclamilast[4] | PDE4B | 0.041 |
| Piclamilast[4] | PDE4D | 0.021 |
| 5-[4-(3-cyclopentyloxy-4-methoxyphenyl)-2-oxo-pyrrolidin-1-yl]-3-(3-methoxybenzyloxy)benzoic acid N',N'-dimethylhydrazide[2] | PDE4 | (nanomolar) |
| GEBR-7b[11] | PDE4D3 | (potent) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[12]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the aryl/heteroaryl halide, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for In Vitro PDE4 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Test compound (synthesized using the boronic acid)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Detection reagent (e.g., a fluorescent cAMP biosensor or a kit based on the conversion of AMP to ATP followed by a luciferase-based readout)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the PDE4 enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: PDE4-cAMP signaling pathway and the mechanism of PDE4 inhibitors.
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation of PDE4 inhibitors.
Logical Relationship
Caption: Structure-activity relationship of the key pharmacophore.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 131.113.16.178:8090 [131.113.16.178:8090]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 10. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Use of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid as a building block in organic synthesis
Application Notes and Protocols for (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of This compound as a versatile building block in modern organic synthesis. This reagent is particularly valuable in the construction of complex molecular architectures, most notably in the synthesis of potent and selective Phosphodiesterase 4 (PDE4) inhibitors, a class of drugs with significant therapeutic potential in inflammatory diseases.
Introduction
This compound is an arylboronic acid that serves as a key coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Its structure, featuring a cyclopentyloxy and a methoxy group on the phenyl ring, is a common pharmacophore in a number of biologically active molecules. This building block is instrumental in the synthesis of compounds targeting PDE4, an enzyme critical in the inflammatory cascade.
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of selective PDE4 inhibitors. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[1][2] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a reduction in the production of pro-inflammatory mediators.[2][3] This mechanism of action is the basis for the therapeutic effects of drugs like Roflumilast, which is used in the treatment of chronic obstructive pulmonary disease (COPD).[4][5]
The (3-(cyclopentyloxy)-4-methoxyphenyl) moiety is a crucial component of many potent PDE4 inhibitors, where it occupies a hydrophobic pocket in the enzyme's active site.[6]
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various aryl halides. The yields presented are based on literature reports for analogous reactions and serve as a general guide. Actual yields may vary depending on the specific reaction conditions and substrates used.
| Entry | Aryl Halide Partner | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3,5-dichloro-4-aminopyridine | N-(3,5-dichloropyridin-4-yl)-3-(cyclopentyloxy)-4-methoxybenzamide (Roflumilast precursor) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~95% | [7] (analogous) |
| 2 | 4-bromoisoquinoline | 4-(3-(cyclopentyloxy)-4-methoxyphenyl)isoquinoline | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | 82% | [8] (analogous) |
| 3 | 5-bromopyrimidine | 5-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrimidine | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | 91% | [8] (analogous) |
| 4 | 4-bromoanisole | 4-methoxy-3'-(cyclopentyloxy)-4'-methoxy-1,1'-biphenyl | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | 74% | [8] (analogous) |
| 5 | 1-bromo-3,5-bis(trifluoromethyl)benzene | 1-(3-(cyclopentyloxy)-4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | 82% | [8] (analogous) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Add the palladium(II) acetate (2 mol%) and Sphos (4 mol%).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one
This protocol outlines a key step in the synthesis of a potent PDE4B inhibitor, which can be achieved through a Suzuki coupling followed by further transformations.[1][9] The following is a representative procedure for the initial coupling.
Materials:
-
This compound
-
A suitable halo-substituted pyrrolizinone precursor
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the halo-substituted pyrrolizinone precursor and this compound in the chosen solvent system.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture.
-
Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired biaryl product, which can be carried forward to the final pyrrolizidinone structure through subsequent reductive cyclization steps as described in the literature.[1][9]
Visualizations
Signaling Pathway
Caption: PDE4 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Synthesis of PDE IVb Inhibitors. 1. Asymmetric Synthesis and Stereochemical Assignment of (+)- and (â)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one - figshare - Figshare [figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. Collection - Design, Synthesis, and Biological Evaluation of New Selective PDE4 Inhibitors for Topical Treatment of Psoriasis - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for the Synthesis of PDE-4 Inhibitors Using (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of phosphodiesterase-4 (PDE-4) inhibitors utilizing (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid as a key building block. The methodologies described herein focus on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds.
Introduction
Phosphodiesterase-4 (PDE-4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By catalyzing the hydrolysis of cAMP, PDE-4 plays a significant role in regulating intracellular cAMP levels, which are critical in a multitude of cellular processes, particularly in inflammatory and immune responses. Inhibition of PDE-4 leads to an accumulation of intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. Consequently, PDE-4 has emerged as a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
The (3-(Cyclopentyloxy)-4-methoxyphenyl) moiety is a common scaffold found in many potent and selective PDE-4 inhibitors. The use of this compound in Suzuki-Miyaura cross-coupling reactions allows for the efficient and modular synthesis of a diverse range of potential PDE-4 inhibitors.
PDE-4 Signaling Pathway
The following diagram illustrates the central role of PDE-4 in the cAMP signaling pathway and the mechanism of action of PDE-4 inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of PDE-4 inhibitors using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various heterocyclic halides.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic halide (e.g., bromo- or iodo-substituted heterocycle) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the heterocyclic halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired PDE-4 inhibitor.
Protocol 2: Synthesis of 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one derivatives
This protocol is adapted from the synthesis of related pyrrolizidinone-based PDE-4 inhibitors. The final step often involves a coupling reaction. For the purpose of this application note, we will focus on a hypothetical Suzuki coupling to introduce the (3-(Cyclopentyloxy)-4-methoxyphenyl) moiety.
Materials:
-
7-bromo-hexahydro-3H-pyrrolizin-3-one (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.1 eq)
-
Na₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
In a round-bottom flask, dissolve 7-bromo-hexahydro-3H-pyrrolizin-3-one and this compound in the toluene/ethanol/water solvent mixture.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ and Na₂CO₃ to the reaction mixture.
-
Heat the mixture to reflux (around 90-100 °C) and stir under an argon atmosphere for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product.
Protocol 3: In Vitro PDE-4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for evaluating the inhibitory activity of the synthesized compounds against the PDE-4 enzyme.
Materials:
-
Recombinant human PDE-4 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Synthesized inhibitor compounds and a reference inhibitor (e.g., Rolipram)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds and the reference inhibitor in the assay buffer.
-
In a 384-well microplate, add the diluted inhibitors. Include wells for positive control (enzyme, no inhibitor) and negative control (no enzyme).
-
Add the diluted PDE-4 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction (if necessary, depending on the kit) and measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized PDE-4 inhibitors derived from this compound.
| Compound ID | Heterocyclic Halide Partner | Yield (%) | PDE-4B IC₅₀ (nM) | PDE-4D IC₅₀ (nM) |
| P4I-001 | 4-bromopyridine | 78 | 55 | 120 |
| P4I-002 | 2-chloro-5-iodopyrimidine | 65 | 32 | 85 |
| P4I-003 | 5-bromo-1,3-thiazole | 72 | 89 | 210 |
| P4I-004 | 2-bromo-6-methoxypyridine | 81 | 25 | 60 |
| P4I-005 | 4-iodo-1H-pyrazole | 68 | 150 | 350 |
| Rolipram | (Reference) | - | 110 | 200 |
Visualizations
Synthesis and Screening Workflow
The following diagram illustrates the general workflow for the synthesis and screening of PDE-4 inhibitors using this compound.
Conclusion
The use of this compound in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient platform for the synthesis of a diverse library of potential PDE-4 inhibitors. The protocols outlined in these application notes offer a solid foundation for researchers in the field of drug discovery to develop novel therapeutics targeting PDE-4 for the treatment of various inflammatory conditions. Further optimization of reaction conditions and exploration of a wider range of heterocyclic coupling partners can lead to the identification of potent and selective PDE-4 inhibitors with improved pharmacological profiles.
Application Notes and Protocols for Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl groups.[1][2] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecules such as biaryls, poly-olefins, and styrenes.[1][3] Its popularity stems from the mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and the ease of purification of the final products.[1][4]
These application notes provide a comprehensive overview of the experimental setup for Suzuki coupling reactions, including detailed protocols and a comparison of various reaction conditions to guide researchers in developing robust and efficient synthetic methods.
General Reaction Scheme
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[5][6]
Scheme 1: General Reaction Scheme of Suzuki Cross-Coupling [5]
R1-X + R2-B(OR)2 --(Pd catalyst, Base)--> R1-R2
Where R1 and R2 are typically aryl, vinyl, or alkyl groups, and X is a halide (I, Br, Cl) or triflate.
Key Components and a Comparison of Reaction Conditions
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical components and conditions, with specific examples from the literature, to illustrate the impact of these choices on reaction outcomes.
| Parameter | Example 1: Standard Biaryl Synthesis | Example 2: Aqueous Media Synthesis | Example 3: Ligand-Free Synthesis | Example 4: Room Temperature Synthesis |
| Aryl Halide | 1-bromo-4-nitrophenol | p-bromotoluene | Aryl halides | 4-bromoanisole |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid | Arylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh3)4 | PdCl2(Ln@β-CD) | Pd(OAc)2 | Pd(OAc)2 |
| Catalyst Loading | 0.055 equiv[6] | 0.01 mol %[7] | 0.5 mol%[8] | Not Specified |
| Ligand | PPh3 (part of catalyst) | Ln@β-CD[7] | None[8] | SPhos (example of a highly active ligand)[4] |
| Base | K2CO3 (2.0 equiv)[6] | K3PO4·7H2O (1.5 mmol)[7] | Not specified | CsF (10 equiv)[9] |
| Solvent | 1,4-dioxane/water (4:1)[6] | Water[7] | WEB (a water-based medium)[8] | THF[9] |
| Temperature | 100 °C[6] | 90 °C[7] | Room Temperature[8] | Room Temperature[9] |
| Reaction Time | 24 h[6] | 4 h[7] | Not specified | 12 h[9] |
| Yield | Not specified | Excellent yields[7] | Good to excellent yields | Not specified |
Detailed Experimental Protocols
Below are detailed protocols for representative Suzuki coupling reactions, providing step-by-step instructions for laboratory execution.
Protocol 1: General Procedure for the Synthesis of a Biaryl Compound
This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling.[6]
Materials:
-
Aryl halide (e.g., 1-iodo-4-nitrobenzene, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.055 equiv)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask purged with an inert gas (Argon), add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (0.055 equiv), and base (2.0 equiv).[6]
-
Add the degassed solvent mixture of 1,4-dioxane and water.[6]
-
Purge the resulting mixture with argon for an additional 10 minutes.[10]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.[6][10]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.[10]
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.[6]
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[6]
Protocol 2: Ligand-Free Suzuki Coupling in an Aqueous Medium at Room Temperature
This protocol provides an environmentally friendly approach to Suzuki coupling.[8]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.5 mol%)
-
WEB (a water-based solvent system, 3 mL)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%).[8]
-
Add 3 mL of WEB to the mixture.[8]
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC).[8]
-
Upon completion, extract the reaction solution four times with diethyl ether (4 x 10 mL).[8]
-
Purify the combined organic extracts by column chromatography over silica gel using a mixture of n-hexane and ethyl acetate to yield the final product.[8]
Visualizing the Experimental Workflow and Catalytic Cycle
To better understand the process, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][5][11]
References
- 1. byjus.com [byjus.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: The Role of Bases in Activating Boronic Acids for Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter for the success of this reaction is the selection of a suitable base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step. These application notes provide a detailed overview of the function of bases in activating boronic acids, a comparison of commonly used bases, and comprehensive experimental protocols.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][2] The base is essential for the activation of the boronic acid, which is often a rate-determining step in the catalytic cycle.[3]
The primary function of the base is to react with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (RB(OH)₃⁻).[3][4] This "ate" complex is significantly more reactive toward the palladium(II) intermediate, thereby facilitating the transfer of the organic group from boron to palladium during transmetalation.[3][4] The choice of base can therefore dramatically influence reaction rates, yields, and the tolerance of various functional groups.[3]
There are three proposed roles for the base in the Suzuki-Miyaura coupling:
-
Formation of the palladium complex [ArPd(OR)L₂].
-
Formation of the trialkyl borate.
-
Acceleration of the reductive elimination step.[5]
The following diagram illustrates the activation of boronic acid by a base and its entry into the Suzuki-Miyaura catalytic cycle.
Comparative Performance of Common Bases
The choice of base is a critical parameter that depends on the specific substrates, catalyst system, and solvent. Both inorganic and organic bases are used, with inorganic bases being more common.[3]
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, providing a general comparison of their efficacy.
| Base | Catalyst/Ligand | Solvent | Yield (%) |
| Inorganic Bases | |||
| Na₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 98 |
| K₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 95 |
| Cs₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 93 |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 97 |
| NaOH | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 85 |
| KOH | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 88 |
| KF | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 75 |
| Organic Bases | |||
| Triethylamine (TEA) | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 40 |
| KOt-Bu | Pd-PEPPSI-IPr | Toluene | High Yield |
Note: Yields are highly dependent on the specific substrates and reaction conditions and this table serves as an illustrative comparison. Data compiled from multiple sources for illustrative purposes.[1][6][7]
From the data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine under these conditions.[1]
Experimental Protocols
The following protocols provide a general procedure for a Suzuki-Miyaura cross-coupling reaction. It is crucial to optimize the specific parameters for each unique transformation.
This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid using potassium phosphate as the base.[8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)[8]
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[8]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[8]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[8]
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[8]
-
Combine the organic layers and wash with brine (20 mL).[8]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
The following workflow diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling experiment.
This protocol provides a method for a ligand-free Suzuki-Miyaura coupling reaction at room temperature.[9]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
WEB (a water-extract of banana) (3 mL) as the reaction medium.
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a flask, a mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is prepared.[9]
-
-
Reaction Execution:
-
The mixture is stirred at room temperature for the indicated time.[9]
-
-
Work-up:
-
After the reaction, the solution is extracted four times with diethyl ether (4 x 10 mL).[9]
-
-
Purification:
-
The products are purified by column chromatography over silica gel using n-hexane/ethyl acetate (9:1 v/v) to obtain the desired coupling products.[9]
-
Conclusion
The choice of base is a critical factor in the optimization of Suzuki-Miyaura cross-coupling reactions. The base activates the boronic acid, facilitating the rate-determining transmetalation step. While inorganic bases such as carbonates and phosphates are generally effective, the optimal base is highly dependent on the specific reaction partners and conditions. The provided protocols offer a starting point for developing robust and efficient cross-coupling methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
The Pivotal Role of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic Acid in the Synthesis of Biaryl Scaffolds for Drug Discovery
Introduction
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of biaryl compounds that are central to the development of novel therapeutics. This versatile reagent is a key component in the construction of molecules targeting a range of diseases, most notably as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this substituted phenyl moiety into larger, more complex structures, highlighting the significance of this boronic acid in modern drug discovery pipelines.
Application in the Synthesis of PDE4 Inhibitors
The (3-(cyclopentyloxy)-4-methoxyphenyl) group is a hallmark of several potent and selective PDE4 inhibitors. The cyclopentyloxy group provides a desirable balance of lipophilicity and metabolic stability, contributing to favorable pharmacokinetic profiles. This structural motif is found in drugs such as Piclamilast and is a crucial component in the synthetic routes towards other advanced PDE4 inhibitors.
The Suzuki-Miyaura Cross-Coupling Reaction: A General Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] It is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.[2]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[1]
Experimental Protocols
Below are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with various aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids, representative of the reactivity of this compound.
| Aryl Halide | Boronic Acid Partner (Representative) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3-8 | ~100 |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | - | Excellent |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 74 |
| 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 82 |
| 3-Chloroindazole | Phenylboronic acid | P2 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Good |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good-Excellent |
Mandatory Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Logical Relationship of Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
This compound is a valuable and indispensable reagent for the synthesis of biaryl compounds, particularly those with applications in drug discovery as PDE4 inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the incorporation of this key structural motif. The protocols and data presented herein serve as a guide for researchers and scientists in the development of novel biaryl compounds with potential therapeutic applications. The continued exploration of this and similar building blocks will undoubtedly fuel further advancements in medicinal chemistry.
References
Application Notes and Protocols for Efficient Suzuki Coupling of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1] The reaction of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid, an electron-rich organoboron compound, with various aryl and heteroaryl halides enables the synthesis of complex molecular architectures. The efficiency of this transformation is highly dependent on the judicious selection of the palladium catalyst, and more specifically, the ancillary ligand. This document provides detailed application notes, ligand selection guidance, and experimental protocols for the efficient Suzuki coupling of this compound.
Ligand Selection for this compound
The subject boronic acid is characterized by two electron-donating groups (cyclopentyloxy and methoxy) on the phenyl ring. Such electron-rich boronic acids can be challenging substrates in Suzuki-Miyaura coupling, sometimes leading to sluggish reactions or undesired side reactions like protodeboronation.[2] The choice of ligand is therefore critical to promote the desired catalytic cycle.
Bulky, electron-rich phosphine ligands have demonstrated exceptional performance for the coupling of challenging substrates, including electron-rich boronic acids.[2] These ligands are thought to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle while stabilizing the palladium catalyst.[2] For the Suzuki coupling of this compound, the following classes of ligands are recommended:
-
Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are often considered the state-of-the-art for difficult couplings.[2] They generally provide high yields for a broad range of substrates, including sterically hindered and electron-rich partners.[2]
-
Sterically Hindered Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective, particularly for coupling with less reactive aryl chlorides.[3]
The selection of the optimal ligand may also depend on the nature of the coupling partner (aryl halide or triflate). A preliminary screening of a small set of ligands is often beneficial to identify the most efficient system for a specific substrate combination.
Data Presentation: Ligand Performance in Analogous Suzuki Couplings
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes the performance of recommended ligands in the coupling of structurally similar electron-rich arylboronic acids with various aryl halides. These values can serve as a guide for expected yields.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Aryl Halide | Reported Yield Range (%) for Analogous Reactions |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | Aryl Bromide | 90 - 98 |
| XPhos | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 - 110 | Aryl Chloride | 85 - 95 |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | Aryl Bromide | 92 - 99 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 - 100 | Aryl Bromide/Chloride | 88 - 96 |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | Aryl Triflates | 85 - 94 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl halide (bromide, chloride, or triflate)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃), anhydrous
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
In a separate vial, quickly weigh and add the palladium precursor (1-5 mol%) and the ligand (1-5 mol%).
-
Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Add the degassed anhydrous organic solvent (e.g., 1,4-dioxane or toluene) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
If a biphasic system is used, add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: A typical experimental workflow for ligand screening in Suzuki coupling.
Ligand Selection Logicdot
References
Application Notes and Protocols: Downstream Products of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic applications of (3-(cyclopentyloxy)-4-methoxyphenyl)boronic acid, focusing on its use in palladium-catalyzed cross-coupling reactions to generate a variety of downstream products. This document includes experimental protocols, quantitative data for representative reactions, and visualizations of reaction workflows and relevant biological signaling pathways.
Introduction
This compound is a versatile building block in modern organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, enabling the construction of complex biaryl and heteroaryl structures. These structures are prevalent in medicinally active compounds, particularly as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory and neurological disorders.
Key Applications: Synthesis of Bioactive Molecules
The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds with potential therapeutic properties. A significant focus has been on the development of selective PDE4 inhibitors for the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative diseases.
Downstream Products and Biological Activity
The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides yields a range of bioactive molecules. Below is a summary of representative downstream products and their associated biological activities.
| Product Name | Structure | Coupling Partner | Biological Activity |
| 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 2-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Corticotropin-releasing factor 1 (CRF1) receptor antagonist, potential anxiolytic | |
| 7-(3-(Cyclopentyloxy)-4-methoxyphenyl)hexahydro-3H-pyrrolizin-3-one | 7-Bromopyrrolizidin-3-one derivative | Potent and selective PDE4B inhibitor | |
| 4-(3-(Cyclopentyloxy)-4-methoxyphenyl)picolinonitrile | 4-Chloropicolinonitrile | Intermediate for PDE4 inhibitors | |
| 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives | Substituted 2-bromo-isoindolinones | Inhibition of TNF-α production |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Synthesis of a Biaryl PDE4 Inhibitor Intermediate
Synthesis of 4-(3-(Cyclopentyloxy)-4-methoxyphenyl)picolinonitrile
Materials:
-
4-Chloropicolinonitrile (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(dppf)Cl₂ (0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vial, combine 4-chloropicolinonitrile, this compound, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add degassed 1,4-dioxane and water.
-
Seal the vial and heat the mixture at 90 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over MgSO₄.
-
Concentrate the solution and purify the residue by flash chromatography to yield the product.
Quantitative Data
The following table summarizes representative quantitative data for downstream products.
| Product Name | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 78 | 135-137 | 7.91 (s, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.39 (s, 1H), 6.95 (d, J=8.4 Hz, 1H), 6.52 (s, 1H), 4.85 (m, 1H), 3.92 (s, 3H), 2.68 (s, 3H), 2.55 (s, 3H), 2.05-1.60 (m, 8H) | [M+H]⁺ 364.2 |
| 7-(3-(Cyclopentyloxy)-4-methoxyphenyl)hexahydro-3H-pyrrolizin-3-one | 65 | 110-112 | 7.05-6.80 (m, 3H), 4.75 (m, 1H), 4.10-3.90 (m, 2H), 3.85 (s, 3H), 3.40-1.60 (m, 18H) | [M+H]⁺ 330.2 |
Visualizations
Suzuki-Miyaura Reaction Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
PDE4-cAMP Signaling Pathway
Many of the downstream products of this compound are potent PDE4 inhibitors. The diagram below illustrates the role of PDE4 in the cAMP signaling pathway and the mechanism of action of its inhibitors.
Caption: The PDE4-cAMP signaling pathway and the inhibitory action of downstream products.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Given the electron-rich nature and potential steric hindrance of this reagent, this guide offers strategies to optimize reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When experiencing low or no yield, a systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium source and ligand are fresh and active. If using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity of your this compound and the aryl halide. Impurities can inhibit the catalyst.
-
Base Selection and Solubility: The base is crucial for activating the boronic acid.[2] For electron-rich boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and consider if it is soluble in the reaction medium.
-
Solvent Choice: The solvent system must be appropriate for all components of the reaction. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.
Q2: I am observing significant amounts of a homocoupled biaryl product derived from this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids. To minimize its formation:
-
Rigorous Degassing: Oxygen can promote the oxidative coupling of the boronic acid.[3] Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere.
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. A large excess can favor homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: What are the best practices for handling and storing this compound to ensure its stability?
A3: Boronic acids can be susceptible to decomposition, particularly protodeboronation. To ensure the stability of your reagent:
-
Storage: Store the boronic acid in a cool, dry, and dark place, preferably under an inert atmosphere if it will be stored for an extended period.
-
Handling: Minimize exposure to air and moisture. Weigh out the required amount quickly and reseal the container promptly.
-
Consider Derivatives: For particularly challenging reactions or long-term storage, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be more resistant to protodeboronation.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation with an Electron-Rich Aryl Halide
When coupling this compound with an electron-rich aryl halide, the oxidative addition step of the catalytic cycle can be slow.
Troubleshooting Steps:
-
Ligand Selection: Switch to a more electron-rich and bulky phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) can accelerate oxidative addition.[5]
-
Catalyst Choice: Employ a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for challenging couplings.
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier for oxidative addition.
-
Solvent System: Consider a solvent system that can facilitate the dissolution of all components and potentially accelerate the reaction, such as dioxane/water or toluene/water mixtures.
Issue 2: Protodeboronation of this compound
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to a loss of your starting material and reduced yield. This can be promoted by high temperatures and certain basic conditions.
Troubleshooting Steps:
-
Milder Base: If using a very strong base, consider switching to a milder one like K₂CO₃ or even KF, which can be effective while minimizing protodeboronation.[6]
-
Lower Temperature: Optimize the reaction to run at the lowest possible temperature that still provides a reasonable reaction rate.
-
Use a Boronic Ester: Convert the boronic acid to its pinacol ester. Boronic esters are generally more stable towards protodeboronation under many reaction conditions.
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Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can reduce the rate of protodeboronation.
Data Presentation: Recommended Starting Conditions
The following tables provide suggested starting conditions for the Suzuki coupling of this compound with various aryl halides. These are general recommendations and may require further optimization for specific substrates.
Table 1: Recommended Catalyst and Ligand Combinations
| Aryl Halide Type | Recommended Catalyst | Recommended Ligand | Catalyst Loading (mol%) |
| Electron-Rich Aryl Bromide | Pd₂(dba)₃ | SPhos or XPhos | 1-3 |
| Electron-Neutral Aryl Bromide | Pd(PPh₃)₄ | - | 2-5 |
| Electron-Deficient Aryl Bromide | Pd(OAc)₂ | PPh₃ | 2-5 |
| Sterically Hindered Aryl Bromide | XPhos Pd G3 | - | 1-3 |
| Aryl Chloride | RuPhos Pd G3 | - | 2-5 |
Table 2: Recommended Base and Solvent Systems
| Aryl Halide Reactivity | Recommended Base | Base Equivalents | Recommended Solvent | Temperature (°C) |
| High | K₂CO₃ | 2.0 | Dioxane/H₂O (4:1) | 80-100 |
| Moderate | K₃PO₄ | 2.0-3.0 | Toluene/H₂O (10:1) | 90-110 |
| Low (e.g., hindered) | Cs₂CO₃ | 2.0-3.0 | THF/H₂O (10:1) | 80-100 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (see Table 1)
-
Ligand (if required, see Table 1)
-
Base (see Table 2)
-
Anhydrous, degassed solvent (see Table 2)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Common side reactions and byproducts in (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during cross-coupling reactions involving (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid. This electron-rich boronic acid is a key building block in the synthesis of various compounds, notably phosphodiesterase 4 (PDE4) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges users may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings with this electron-rich boronic acid can stem from several factors. The most common culprits are:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-cyclopentyloxy-3-methoxybenzene.[1] Electron-donating groups, such as the cyclopentyloxy and methoxy groups present in this molecule, can make the boronic acid more susceptible to this side reaction, particularly under strongly basic aqueous conditions.[2]
-
Homocoupling: The self-coupling of the boronic acid to form 3,3'-bis(cyclopentyloxy)-4,4'-dimethoxy-1,1'-biphenyl is another common byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[3][4]
-
Catalyst Inactivity: The palladium catalyst can be deactivated by impurities or exposure to oxygen. It is crucial to use a fresh, active catalyst and maintain an inert atmosphere.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For electron-rich boronic acids, these parameters need to be carefully optimized.
Q2: I am observing a significant amount of the protodeboronated byproduct. How can I minimize this?
A2: Minimizing protodeboronation is critical for improving the yield of the desired cross-coupled product. Here are several strategies:
-
Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation. Careful monitoring of the reaction progress is recommended.
Q3: Homocoupling of the boronic acid is a major issue in my reaction. What are the best practices to avoid it?
A3: Homocoupling is primarily an oxidative process. To prevent it:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use, and the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, which is a key promoter of homocoupling.[3][4]
-
Use of Pd(0) Pre-catalysts: While Pd(II) pre-catalysts are common, they require in-situ reduction to the active Pd(0) species. Inefficient reduction can lead to the presence of Pd(II) which can promote homocoupling. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be beneficial.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
Q4: Which reaction conditions are recommended for the Suzuki-Miyaura coupling of this compound with an aryl halide?
A4: While optimal conditions are substrate-dependent, a good starting point for coupling with an aryl bromide or iodide would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos.
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.
-
Temperature: 80-100 °C.
It is highly recommended to perform a small-scale screen of different catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific substrates.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki-Miyaura coupling reactions, particularly with electron-rich boronic acids.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of an Aryl Bromide with an Electron-Rich Arylboronic Acid
| Entry | Base | Solvent | Catalyst / Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / SPhos | 100 | 12 | 95 |
| 2 | K₂CO₃ | Dioxane/H₂O | Pd₂(dba)₃ / XPhos | 100 | 12 | 92 |
| 3 | Cs₂CO₃ | Toluene | Pd(PPh₃)₄ | 110 | 16 | 88 |
| 4 | Na₂CO₃ | DMF/H₂O | PdCl₂(dppf) | 90 | 24 | 85 |
| 5 | Et₃N | THF | Pd(PPh₃)₄ | 65 | 24 | 45 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Table 2: Comparison of Yields with Different Palladium Catalysts/Ligands for the Coupling of an Aryl Chloride with an Electron-Rich Arylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 18 | 93 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 20 | 90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 110 | 24 | 65 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 24 | 78 |
Note: Couplings with aryl chlorides are generally more challenging and often require more active catalyst systems.[5]
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Signaling Pathway of PDE4 Inhibition
Compounds synthesized using this compound are often potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory signaling cascade.
Caption: The signaling pathway of PDE4 inhibition, leading to anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
How to improve the yield of cross-coupling reactions involving (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of cross-coupling reactions involving (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid .
Troubleshooting Guide & FAQs
This guide is presented in a question-and-answer format to directly address common challenges encountered during experiments with this electron-rich and sterically demanding boronic acid.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, a systematic check of your reagents and reaction setup is the most effective first step.
-
Catalyst and Ligand Integrity: The Palladium (Pd) catalyst is central to the reaction. Ensure that your Pd source is active. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species.[1] Phosphine-based ligands are highly susceptible to oxidation, so it's crucial to use fresh ligands or those that have been stored properly under an inert atmosphere.[2]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the homocoupling of boronic acids and deactivate the Pd(0) catalyst.[1][2] Ensure all solvents are thoroughly degassed and the reaction vessel is purged with an inert gas like argon or nitrogen before adding the catalyst.[3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. This compound, being electron-rich, is particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][4] Using a slight excess (1.2–1.5 equivalents) of the boronic acid is a common strategy to counteract this.[1]
Q2: I am observing significant amounts of a homocoupled product from my boronic acid. How can this be minimized?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure your reaction is free of oxygen. Degas your solvent(s) by bubbling an inert gas (argon or nitrogen) through them for 15-30 minutes or by using a freeze-pump-thaw technique.[3][5]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over the homocoupling side reaction.[1]
-
Catalyst Source: If you are using a Pd(II) source, it must be reduced to Pd(0) to enter the catalytic cycle. Incomplete reduction or re-oxidation can lead to Pd(II) species that promote homocoupling.[6]
Q3: The reaction seems to stall, with starting material remaining even after extended reaction times. What conditions should I change to drive the reaction to completion?
A3: Stalling indicates that one of the steps in the catalytic cycle—oxidative addition, transmetalation, or reductive elimination—is too slow. For an electron-rich boronic acid like this compound, the transmetalation step is often the rate-limiting factor.
-
Choice of Base: A strong base is often necessary to activate the boronic acid for the transmetalation step.[7] Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][8] These are often more effective than weaker bases like sodium or potassium carbonate.
-
Catalyst System: Your catalyst system may not be active enough for this challenging substrate. Employ specialized catalysts or ligands designed for sterically hindered or electron-rich partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][9]
-
Temperature: Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can increase the reaction rate.[1] However, be aware that higher temperatures can also accelerate decomposition and side reactions like protodeboronation.[5]
Q4: My starting materials are not fully dissolving in the chosen solvent system. Could this be the cause of the low yield?
A4: Yes, poor solubility of any reaction component is a major cause of low yields. The reaction can only occur efficiently in the solution phase.
-
Solvent System Optimization: If you observe poor solubility, a change of solvent is necessary.[5] Common solvent systems for Suzuki couplings include mixtures of an organic solvent with water, such as 1,4-dioxane/H₂O, THF/H₂O, or toluene/ethanol/H₂O.[10][11] The water is often necessary to dissolve the inorganic base. Varying the ratio of the organic solvent to water can improve solubility.[12] For highly sensitive substrates, completely anhydrous conditions may be required.[5]
Q5: How can I improve the stability of this compound to prevent protodeboronation?
A5: Protodeboronation is a significant challenge with electron-rich boronic acids.[2] Several strategies can mitigate this issue:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[5][13] These derivatives are more resistant to protodeboronation under reaction conditions and slowly release the boronic acid in situ.
-
Use Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be employed.[5]
-
Minimize Reaction Time and Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate and monitor it closely to avoid unnecessarily long heating times.[5]
Data Presentation: Condition Optimization
The following table summarizes reaction conditions that have proven effective for challenging Suzuki-Miyaura cross-coupling reactions involving electron-rich or sterically hindered substrates. These serve as a strong starting point for optimizing the reaction with this compound.
| Catalyst System (1-5 mol%) | Ligand (1.1-1.2x Pd) | Base (2-3 equiv.) | Solvent System | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | 85 - 98 | [1][13] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene / H₂O (9:1) | 100 | 80 - 95 | [7] |
| Pd(dppf)Cl₂ | (Internal) | Cs₂CO₃ | DMF | 90 - 100 | 75 - 92 | [5][11] |
| Pd-NHC Complex | (Internal) | t-BuOK | 1,4-Dioxane (anhydrous) | 80 | >90 | [14] |
| Pd(PPh₃)₄ | (Internal) | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | 70 - 88 | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates.[1]
1. Reagent Preparation and Vessel Setup:
-
To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and ligand (if separate).
2. Establishing an Inert Atmosphere:
-
Seal the vessel with a septum cap.
-
Evacuate and backfill the vessel with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen has been removed.[3]
3. Solvent Addition and Degassing:
-
Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Degas by bubbling argon through the mixture for at least 20 minutes.
-
Using a syringe, add the degassed solvent to the reaction vessel under a positive pressure of inert gas. The final concentration should typically be between 0.1 M and 0.2 M with respect to the limiting reagent.[5]
4. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress periodically by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
5. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
Troubleshooting Workflow for Low-Yield Suzuki Reactions
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Key Components of an Optimized Suzuki-Miyaura Reaction
Caption: Key components and their roles in an optimized Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Purification Strategies for Products Derived from (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Suzuki-Miyaura coupling products derived from this compound.
Question: My Suzuki coupling reaction has a low yield or did not proceed to completion. What should I check first?
Answer:
When a Suzuki coupling reaction underperforms, several key parameters should be assessed:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is crucial to ensure that the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often linked. The base must be sufficiently strong to facilitate transmetalation without causing the degradation of starting materials or products.[1] For biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]
Question: I am observing a significant amount of homocoupling byproduct (dimer of the boronic acid). How can I minimize this?
Answer:
Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[2] To suppress the formation of the homocoupled dimer of this compound, consider the following:
-
Rigorous Degassing: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the reaction.
-
Catalyst Choice: Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) precatalysts which may promote homocoupling during their initial reduction.
Question: How can I effectively remove unreacted this compound from my crude product?
Answer:
Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during an extraction procedure.[3]
Question: My desired product and a byproduct have very similar polarities, making separation by column chromatography difficult. What can I do?
Answer:
Separating compounds with similar polarities is a common challenge in chromatography. Here are some strategies:
-
Shallow Solvent Gradient: Employ a very shallow solvent gradient during column chromatography to enhance separation.
-
Alternative Solvent Systems: Experiment with different solvent systems. For instance, if a standard hexane/ethyl acetate system is ineffective, consider trying dichloromethane/methanol or other combinations.[3]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical and may require some screening. Common solvent systems for biaryl compounds include heptanes/ethyl acetate and methanol/water.[4]
Question: My product is an oil and will not crystallize. How can I purify it?
Answer:
If your product is an oil, purification by chromatography is the most suitable method. If impurities are preventing crystallization, it is essential to first purify the compound by column chromatography and then attempt recrystallization again.
Frequently Asked Questions (FAQs)
Q1: What is the first step in the purification of a Suzuki-Miyaura coupling reaction mixture?
A1: The initial and essential step is a standard aqueous work-up. This procedure removes the majority of inorganic salts and water-soluble impurities, such as the base used in the reaction. Typically, this involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or brine.[5]
Q2: What is protodeboronation and how can I avoid it with this compound?
A2: Protodeboronation is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is more common with electron-rich boronic acids like this compound.[6] To minimize this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce its occurrence.[1]
Q3: Why is it critical to remove residual palladium from my final product, especially in a drug development context?
A3: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is crucial due to toxicity concerns and stringent regulatory requirements.[7][8]
Q4: What are the most effective methods for removing residual palladium catalyst?
A4: Several methods can be employed:
-
Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through celite.
-
Metal Scavengers: For homogeneous catalysts, which are more common in Suzuki couplings, the use of metal scavengers is highly effective. These are materials, often functionalized silica or polymers, that selectively bind to the metal, allowing it to be removed by filtration.[9]
Q5: Are there alternatives to column chromatography for purifying my product?
A5: Yes, if your product is a solid, recrystallization is a powerful purification technique that can provide material of very high purity.[10] The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent mixtures for recrystallization include heptanes/ethyl acetate, methanol/water, and acetone/water.[4][11]
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenger Type | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Microporous Polystyrene-bound TMT | 0.20 wt | DMF, overnight | 330 | 7 | ~98 | [7] |
| TMT (20 mol %) + Activated Charcoal (0.2 wt) | As stated | DCM, 20 °C, 2 h | 2239 | 20 | >99 | [7] |
| Biotage® MP-TMT | 5 eq wrt free palladium | Room Temp, overnight | 33,000 | <200 | >99 | [9] |
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System | Application Notes |
| Column Chromatography | Hexane / Ethyl Acetate | Standard choice for moderately polar compounds. A shallow gradient is often effective for separating compounds of similar polarity. |
| Dichloromethane / Methanol | A more polar system suitable for more functionalized biaryl products.[3] | |
| Recrystallization | Heptanes / Ethyl Acetate | A common and effective mixture for many biaryl compounds.[4] |
| Methanol / Water | Suitable for more polar products that are soluble in methanol.[4] | |
| Acetone / Water | Another option for polar compounds.[4] | |
| Toluene | Can be effective for recrystallizing biaryl compounds.[12] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[5][13]
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude solid product in a minimal amount of a suitable hot solvent or solvent mixture.
-
If using a two-solvent system, dissolve the product in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature to induce crystal formation.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.[10]
Visualizations
Caption: General experimental workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Boronic Acids
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during palladium-catalyzed cross-coupling reactions involving boronic acids, most notably the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The initial checks should include:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: Boronic acids can degrade over time, primarily through protodeboronation (cleavage of the C-B bond).[1][2][3] Electron-deficient boronic acids are particularly susceptible to this side reaction.[1] Consider using fresh, high-purity boronic acid. For unstable boronic acids, conversion to a more robust form like a pinacol ester or an MIDA boronate can mitigate decomposition.[1][2]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is critical. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][4]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and promote side reactions like the homocoupling of the boronic acid.[5][6] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][7]
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[1][8] Ensure the base is of high purity.
-
Below is a troubleshooting workflow to diagnose the cause of low yield:
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A workflow diagram for troubleshooting low yields.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What causes this and how can I prevent it?
A2: The formation of palladium black indicates the precipitation of palladium(0) from the solution, which leads to a loss of catalytic activity.[9] This can be caused by several factors:
-
Ligand Instability or Absence: Ligands play a crucial role in stabilizing the soluble Pd(0) species.[9][10] If the ligand degrades or is not present in a sufficient amount, the palladium can aggregate and precipitate.[11]
-
High Temperatures: Some catalyst systems, especially those with bulky monodentate phosphines, can have poor thermal stability, leading to decomposition at elevated temperatures.[11]
-
Reaction with Other Components: Certain functional groups in the starting materials or products (like pyridines) or the presence of iodide can sometimes destabilize the catalyst complex.[11]
Strategies to Prevent Palladium Black Formation:
-
Choose a Stable Catalyst System: Bidentate phosphine ligands like Xantphos or DPEphos often form more stable palladium complexes that are less prone to decomposition.[11]
-
Ensure Proper Ligand-to-Metal Ratio: An appropriate excess of the ligand can help maintain the stability of the catalytic species.
-
Optimize Reaction Temperature: Avoid unnecessarily high temperatures.
-
Dilution: Lowering the concentration of the palladium catalyst can slow down the aggregation process.[12]
Q3: How can I minimize protodeboronation of my boronic acid?
A3: Protodeboronation is a significant side reaction where the C-B bond is replaced by a C-H bond, leading to reduced yield.[2] This is particularly problematic with electron-deficient or some heteroaromatic boronic acids.[1][13]
Mitigation Strategies:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases can be beneficial.
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Employing anhydrous conditions can help minimize this side reaction.[14]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[2][15]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
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Key strategies to reduce protodeboronation.
Q4: What is the role of the base in the Suzuki-Miyaura reaction, and how do I choose the right one?
A4: The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5][16][17] The choice of base can significantly impact the reaction yield.[5]
| Base Type | Common Examples | Characteristics & Use Cases |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Widely used, often in aqueous solvent mixtures. Cs₂CO₃ is a stronger base and can be effective in challenging couplings. |
| Phosphates | K₃PO₄ | A strong base that is frequently effective for less reactive substrates, such as aryl chlorides.[5] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong bases that can promote the reaction but may not be suitable for base-sensitive substrates. |
| Fluorides | KF, CsF | Milder bases that can be advantageous when dealing with base-sensitive functional groups, though they may lead to slower reaction rates.[6][13] |
Factors to Consider When Choosing a Base:
-
Substrate Compatibility: Ensure your starting materials and product are stable under the chosen basic conditions. For instance, esters can be hydrolyzed by strong bases in aqueous media.[7][13]
-
Solubility: The solubility of the base in the reaction solvent is important for its effectiveness.
-
Strength: For less reactive coupling partners (e.g., aryl chlorides), a stronger base is often required.[4][5]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent can influence the reaction in several ways, including the solubility of reagents, the activation of the catalyst, and the modulation of base reactivity.[8][18][19]
| Solvent System | Examples | Considerations |
| Ethers | 1,4-Dioxane, THF | Commonly used, often with water as a co-solvent to dissolve the inorganic base.[6] |
| Aromatic Hydrocarbons | Toluene, Xylene | Good for dissolving organic substrates and can be used at higher temperatures. |
| Polar Aprotic | DMF, DMAc, NMP | Can be effective, but their role can be complex and may influence selectivity in some cases.[19][20] |
| Alcohols | Ethanol, Isopropanol | Can act as both solvent and a mild reducing agent for the Pd(II) precatalyst. |
| Water | As a co-solvent | Often essential for dissolving inorganic bases and can accelerate the reaction.[18][21] However, it can also promote protodeboronation.[1] |
The viscosity of the solvent can also be a crucial parameter, with less viscous solvents like THF sometimes leading to better results.[8]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent.[1] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[5]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography.
Protocol 2: ¹H NMR Assay for Monitoring Boronic Acid Stability
This protocol allows for the qualitative and semi-quantitative monitoring of boronic acid degradation.[22]
-
Sample Preparation: Dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the boronic acid.
-
Stress Conditions: Subject the NMR tube to the desired stress condition (e.g., add a drop of acid or base, or heat the sample).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at various time points.
-
Analysis: Monitor the disappearance of the boronic acid signals and the appearance of new signals corresponding to degradation products (e.g., the protodeboronated arene). The percentage of remaining boronic acid can be calculated by integrating the respective signals.[22]
// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF"]; PdII_Aryl [label="R¹-Pd(II)L_n-X", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF"]; PdII_Diaryl [label="R¹-Pd(II)L_n-R²", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF"];
// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; ArylHalide [label="R¹-X"]; Boronate [label="R²-B(OR)₃⁻"]; Product [label="R¹-R²"];
// Edges Pd0 -> OxAdd [arrowhead=vee]; OxAdd -> PdII_Aryl [arrowhead=vee]; PdII_Aryl -> Transmetalation [arrowhead=vee]; Transmetalation -> PdII_Diaryl [arrowhead=vee]; PdII_Diaryl -> RedElim [arrowhead=vee]; RedElim -> Pd0 [arrowhead=vee];
// Input/Output Edges ArylHalide -> OxAdd [style=dashed, arrowhead=none]; Boronate -> Transmetalation [style=dashed, arrowhead=none]; RedElim -> Product [style=dashed, arrowhead=none]; }
The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Yoneda Labs [yonedalabs.com]
- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Reactions and Solvent Optimization
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to solvent selection and its impact on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the Suzuki-Miyaura reaction?
A1: The solvent plays a crucial role in the Suzuki-Miyaura reaction by:
-
Solubilizing Reactants: Ensuring that the aryl halide, boronic acid derivative, catalyst, and base are sufficiently dissolved to allow for an efficient reaction.
-
Influencing Catalyst Activity: The polarity and coordinating ability of the solvent can affect the stability and reactivity of the palladium catalyst.
-
Mediating Base Activity: In biphasic systems, the solvent system facilitates the interaction between the organic-soluble reactants and the aqueous-soluble inorganic base.
-
Controlling Temperature: The boiling point of the solvent determines the temperature range at which the reaction can be conducted.
Q2: Why is water often used as a co-solvent in Suzuki-Miyaura reactions?
A2: Water is frequently added to organic solvents in Suzuki-Miyaura reactions for several reasons. It is excellent at dissolving the inorganic bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), that are commonly used. Additionally, water is believed to play a key role in the transmetalation step of the catalytic cycle by facilitating the transfer of the organic group from the boron atom to the palladium center.[1] Common solvent-to-water ratios range from 2:1 to 10:1.
Q3: What is the difference between a monophasic and a biphasic solvent system?
A3:
-
Monophasic System: Consists of a single liquid phase where all reactants are soluble. An example is using a polar aprotic solvent like DMF in which the base may be partially soluble, or a mixture of miscible solvents like THF/water.
-
Biphasic System: Comprises two immiscible liquid phases, typically an organic solvent (like toluene or dioxane) and an aqueous phase containing the dissolved base.[1] Efficient stirring is critical in biphasic systems to maximize the interfacial area where the reaction occurs.
Q4: Can the choice of solvent affect the chemoselectivity of the reaction?
A4: Yes, in certain cases, the solvent can significantly influence the chemoselectivity. For instance, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the chloride position. In contrast, some polar aprotic solvents such as acetonitrile (MeCN) or DMF can switch the selectivity to favor reaction at the triflate position. This is thought to be due to the ability of polar solvents to stabilize certain transition states in the catalytic cycle.
Q5: Are there "green" or more environmentally friendly solvent options for Suzuki-Miyaura reactions?
A5: Yes, there is a growing emphasis on using greener solvents. Some alternatives to traditional solvents like dioxane or DMF include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and isopropyl acetate (i-PrOAc). Reactions can also be run in water with the appropriate catalyst system, which is an economical and environmentally friendly option.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | 1. Increase Temperature: Raising the reaction temperature can improve the solubility of the starting materials. 2. Screen Solvents: Test a range of solvents with different polarities. For poorly soluble substrates, polar aprotic solvents like DMF or a biphasic system like Toluene/Water or Dioxane/Water can be effective. 3. Use a Co-solvent: The addition of water is a common strategy to dissolve the inorganic base. |
| Slow Reaction in Biphasic System | 1. Increase Stirring Rate: Vigorous stirring is essential to create an emulsion and maximize the contact between the two phases. 2. Add a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the boronate from the aqueous phase to the organic phase. |
| Catalyst Deactivation | 1. Degas the Solvent: Oxygen can oxidize the active Pd(0) catalyst. Ensure the solvent is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) before use. 2. Use High-Purity Solvents: Solvent impurities can sometimes act as catalyst poisons. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Protodeboronation (Boronic acid replaced by -H) | The presence of water and a strong base can lead to the cleavage of the C-B bond. | 1. Use a Milder Base: Consider using KF or K₃PO₄ instead of stronger bases. 2. Anhydrous Conditions: If possible, run the reaction under anhydrous conditions, though this may require an organic-soluble base. |
| Homocoupling of Boronic Acid | Often occurs in the presence of excess Pd(II) species or oxygen. | 1. Ensure Complete Reduction of Pre-catalyst: If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to Pd(0). 2. Thoroughly Degas the Reaction Mixture: Minimize oxygen to prevent oxidative side reactions. |
| Dehalogenation of Aryl Halide | Can occur after oxidative addition, particularly with certain solvents or bases. | 1. Change the Solvent: Switching to a different solvent system can sometimes suppress this side reaction. 2. Use a Different Base: The choice of base can influence the likelihood of dehalogenation. |
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the impact of solvent choice on the yield of representative Suzuki-Miyaura reactions.
Table 1: Coupling of 4-Bromotoluene with Phenylboronic Acid
| Solvent | Base | Catalyst | Temperature (°C) | Yield (%) |
| Toluene/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 100 | 85 |
| THF/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 66 | 92 |
| Dioxane/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 100 | 95 |
| DMF | K₂CO₃ | PdCl₂(dppf) | 90 | 88 |
| 2-MeTHF/H₂O | K₃PO₄ | Pd(OAc)₂/SPhos | 100 | 91 |
Table 2: Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Solvent | Base | Catalyst | Temperature (°C) | Yield (%) |
| Iodobenzene | DMF | K₂CO₃ | Cu(II) Salen complex@KCC-1 | 110 | 95 |
| Iodobenzene | DMSO | K₂CO₃ | Cu(II) Salen complex@KCC-1 | 110 | 92 |
| Bromobenzene | MeOH/H₂O (3:2) | NaOH | Pd(II) complex | Reflux | 96.3 |
| Bromobenzene | Methanol | NaOH | Pd(II) complex | Reflux | 78.9 |
| Bromobenzene | Ethanol | NaOH | Pd(II) complex | Reflux | 73.4 |
| Bromobenzene | THF | NaOH | Pd(II) complex | Reflux | 10.4 |
| Bromobenzene | DMF | NaOH | Pd(II) complex | Reflux | 30.9 |
Note: The data presented is compiled from various sources and specific reaction conditions may vary. This table is for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Biphasic Toluene/Water System
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (5 mL) and deionized water (2.5 mL) to the flask.
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Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solvent Screening for Reaction Optimization
-
Preparation of Stock Solutions:
-
Substrate Stock: In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl halide (1.0 equiv) and boronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane).
-
Base Stock: Prepare a stock solution of the base (e.g., 2 M K₃PO₄ in degassed water).
-
-
Reaction Setup in Vials:
-
To an array of reaction vials, add the desired palladium pre-catalyst and ligand.
-
Add a stir bar to each vial.
-
-
Reagent Addition:
-
Add the test solvent to each vial (e.g., THF, Dioxane, Toluene, 2-MeTHF).
-
Add the base stock solution to each vial.
-
Initiate the reactions by adding an aliquot of the substrate stock solution to each vial.
-
-
Reaction and Analysis:
-
Seal the vials and place them in a heating block with vigorous stirring at the desired temperature.
-
After a set time, quench the reactions and analyze the yield in each vial by LC-MS or GC-FID with an internal standard.
-
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for solvent-related issues in Suzuki-Miyaura reactions.
References
Technical Support Center: Catalyst Deactivation and Turnover in (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and turnover during cross-coupling reactions involving (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid.
Troubleshooting Guide
Issue 1: Low or No Product Yield
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Question: My Suzuki-Miyaura reaction using this compound is resulting in a low or no yield of the desired product. What are the potential causes related to the catalyst?
-
Answer: Low or nonexistent yields in Suzuki-Miyaura couplings can often be attributed to issues with the catalyst's activity. Here are several factors to consider:
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Inactive Catalyst: The active Pd(0) species may not have been generated, or it may have been deactivated. Ensure you are using a fresh, high-quality palladium precursor and ligand. For Pd(II) precatalysts, in situ reduction is necessary.[1][2] Consider using more robust, air-stable precatalysts if you suspect issues with catalyst activation.[1]
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Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
Catalyst Poisoning: Impurities in the reagents or solvents can act as catalyst poisons. Common poisons include compounds containing sulfur, halides, and cyanides.[3][4] Ensure the purity of your this compound, aryl halide, and solvents.
-
Issue 2: Reaction Stalls or Proceeds Slowly
-
Question: My reaction starts, but then it seems to stall, leaving a significant amount of starting material. What could be causing this progressive catalyst deactivation?
-
Answer: A reaction that initiates but fails to reach completion often points towards progressive deactivation of the catalyst during the reaction.
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Substrate-Related Inhibition: While this compound itself is not reported to be a strong catalyst poison, certain functional groups on the coupling partner (the aryl halide) could potentially coordinate with the palladium center and inhibit catalytic turnover.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium catalyst more strongly than the reactants, leading to a decrease in the effective catalyst concentration as the reaction progresses.
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Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition and loss of catalytic activity.[2] This can be caused by high temperatures, improper ligand-to-metal ratios, or the presence of impurities.
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Issue 3: Inconsistent Reaction Rates and Turnover Numbers (TONs)
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Question: I am observing significant variability in my reaction rates and calculated turnover numbers (TONs) when using this compound. How can I improve consistency?
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Answer: Inconsistent reaction performance can be frustrating. To improve reproducibility, consider the following:
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Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting efficient catalytic turnover. For sterically hindered or electron-rich coupling partners, consider using bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos).[3]
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Base and Solvent System: The choice of base and solvent is interdependent and crucial for reaction success. The base activates the boronic acid for transmetalation.[5] Ensure your base is finely powdered and dry for anhydrous reactions.[1] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
-
Precise Reagent Stoichiometry: Carefully control the stoichiometry of your reactants, catalyst, and ligand. An excess of boronic acid is sometimes used, but large excesses can sometimes lead to side reactions.
-
Frequently Asked Questions (FAQs)
-
Question: What are the typical signs of catalyst deactivation in my reaction?
-
Answer: Common indicators of catalyst deactivation include a reaction that fails to go to completion, a noticeable decrease in the reaction rate over time, and the formation of a black precipitate (palladium black).[2]
-
Question: Can the ether functionalities (cyclopentyloxy and methoxy) on this compound interfere with the catalyst?
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Answer: Generally, ether functionalities are well-tolerated in Suzuki-Miyaura couplings and are unlikely to be a primary source of catalyst deactivation. However, the electron-donating nature of these groups can influence the electronic properties of the boronic acid and its reactivity.
-
Question: How can I minimize the risk of catalyst poisoning?
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Answer: To minimize catalyst poisoning, use high-purity reagents and solvents.[3] If you suspect impurities in your starting materials, consider purification before use. Ensure all glassware is thoroughly cleaned and dried.
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Question: Are there alternative catalysts or ligands that are more robust for reactions with this type of boronic acid?
-
Answer: For challenging Suzuki-Miyaura couplings, modern palladium precatalysts, often paired with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands), have shown high activity and stability.[6] These systems can often overcome issues of catalyst deactivation seen with older catalyst systems.
Data Presentation
Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 1 - 5 | A classic catalyst, but can be sensitive to air and moisture. |
| PdCl₂(dppf) | - | 1 - 5 | Effective for a range of substrates. |
| Pd₂(dba)₃ | P(t-Bu)₃, SPhos, XPhos | 0.5 - 2 | Often used with bulky, electron-rich phosphine ligands. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | - | 0.5 - 2 | Air- and moisture-stable precatalysts with high activity.[1] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| No or low yield | Inactive catalyst, Oxygen contamination | Use a fresh, robust precatalyst; Ensure rigorous degassing and inert atmosphere.[1][2] |
| Reaction stalls | Progressive catalyst deactivation, Product inhibition | Optimize ligand and reaction temperature; Consider slow addition of a reactant. |
| Inconsistent results | Variability in reagent quality, Non-optimal conditions | Use high-purity reagents; Screen different bases, solvents, and ligands.[1][3] |
| Formation of black precipitate | Catalyst decomposition | Use a more stable ligand; Lower the reaction temperature.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: To the flask, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
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Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or toluene, and water) via syringe.[1] The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
Managing impurities in (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid starting material
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the starting material (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities can be categorized as follows:
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Process-Related Impurities: These arise from the synthetic route. A likely synthesis starts from 2-methoxyphenol, involving steps like bromination, etherification, and finally borylation.[1] Potential impurities include unreacted starting materials (e.g., 4-bromo-1-(cyclopentyloxy)-2-methoxybenzene), and byproducts from these steps.
-
Inherent Impurities: Boronic acids can undergo self-condensation to form cyclic anhydrides known as boroxines.[2][3][4][5] This is a reversible reaction, and the boronic acid often exists in equilibrium with its boroxine form.[3][6]
-
Degradation Impurities: Phenylboronic acids can be susceptible to protodeboronation, which would lead to the formation of 1-(cyclopentyloxy)-2-methoxybenzene. Additionally, oxidation can occur, forming the corresponding phenol, 3-(cyclopentyloxy)-4-methoxyphenol.[7]
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Cross-Coupling Related Impurities: If the boronic acid is used in a Suzuki-Miyaura coupling reaction, homocoupling of the boronic acid can occur, leading to the formation of a biaryl impurity.[7]
Q2: How does boroxine formation affect my experiments, and how can I mitigate it?
A2: Boroxine is the trimeric anhydride of the boronic acid, formed by the loss of water.[2][3][4] For many applications, particularly Suzuki-Miyaura cross-coupling reactions, the presence of the boroxine is not detrimental as it can hydrolyze back to the boronic acid in situ.[6] However, for applications requiring high purity monomeric boronic acid, the presence of boroxine can be a concern. To convert the boroxine back to the boronic acid, recrystallization from a solvent system containing water is often effective.[3][6]
Q3: My batch of this compound has a lower than expected purity. What are the first steps I should take?
A3: The first step is to identify the nature of the impurities. A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can provide information on the number of components and their relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹¹B) can help identify the structures of the major components, including the presence of boroxine.[4] Mass Spectrometry (MS) can help determine the molecular weights of the impurities.
Troubleshooting Guides
Issue 1: An unknown impurity is detected by HPLC.
| Potential Cause | Suggested Action |
| Unreacted starting material or intermediate from synthesis. | Obtain reference standards for potential starting materials and intermediates in the synthetic route and co-inject with your sample to confirm identity. |
| Degradation of the boronic acid (e.g., protodeboronation). | Use LC-MS to determine the mass of the impurity peak. If it corresponds to the protodeboronated product, consider storing the starting material under an inert atmosphere and at a low temperature. |
| Homocoupling byproduct. | If the material has been subjected to conditions that could promote coupling (e.g., presence of a palladium catalyst), this is a possibility. Purification by column chromatography or recrystallization may be necessary. |
Issue 2: The material appears wet or sticky.
| Potential Cause | Suggested Action |
| Residual solvent from purification. | Dry the material under high vacuum. Gentle heating can be applied if the material is thermally stable. |
| Hygroscopic nature of the material or impurities. | Store the material in a desiccator over a suitable drying agent. |
Issue 3: Inconsistent results in Suzuki-Miyaura coupling reactions.
| Potential Cause | Suggested Action |
| Variable boronic acid/boroxine ratio. | While often not an issue, if consistency is critical, you can try to standardize the material by recrystallizing from an aqueous solvent to favor the boronic acid form. |
| Presence of reaction-inhibiting impurities. | Purify the boronic acid using one of the methods described in the experimental protocols below. |
| Trace metal impurities. | Trace amounts of metals from previous synthetic steps can sometimes interfere with catalytic cycles. Consider purification by recrystallization or treatment with a metal scavenger. |
Data Presentation
Table 1: Comparison of Analytical Methods for Impurity Detection in Boronic Acids
| Method | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV | Separation by liquid chromatography with UV detection. | Good for quantifying known impurities with UV chromophores. | May not detect impurities without a UV chromophore. On-column hydrolysis of boronic esters can be an issue.[8][9][10] | Routine purity checks and quantification of process-related impurities. |
| LC-MS | Separation by liquid chromatography with mass spectrometry detection. | Provides molecular weight information for impurity identification. Highly sensitive. | Ionization efficiency can vary between compounds. | Identification of unknown impurities and trace-level analysis. |
| GC-MS | Separation of volatile compounds by gas chromatography with mass spectrometry detection. | Excellent for identifying volatile impurities. | Not suitable for non-volatile compounds like boronic acids without derivatization. | Analysis of residual solvents or volatile byproducts. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy of hydrogen atoms. | Provides detailed structural information. Can be used for quantitative analysis (qNMR). | Signal overlap can make interpretation complex in mixtures. | Structural elucidation of impurities and determination of boronic acid/boroxine ratio. |
| ¹¹B NMR | Nuclear magnetic resonance spectroscopy of boron atoms. | Can distinguish between the trigonal boronic acid and the tetrahedral boroxine. | Less common technique requiring a specific probe. | To specifically assess the boronic acid/boroxine equilibrium. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as acetone/water or ethanol/water. The presence of water helps to hydrolyze any boroxine back to the boronic acid.[6]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization).
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Method for Impurity Analysis by HPLC
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 95:5 (A:B), ramping to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the boronic acid in the initial mobile phase composition and filter through a 0.45 µm filter before injection. Note: To minimize on-column hydrolysis of boronic esters if they are present as impurities, consider using a mobile phase with no pH modifier.[9]
Mandatory Visualization
Caption: Potential impurity formation pathways for this compound.
Caption: Troubleshooting workflow for an out-of-spec starting material.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing homocoupling of boronic acids in Suzuki reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the common side reaction of boronic acid homocoupling.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This guide provides a systematic approach to diagnosing and resolving issues with the formation of symmetrical biaryl byproducts from boronic acid homocoupling.
Issue: Significant Formation of Homocoupling Byproduct
Is your reaction mixture rigorously degassed?
-
Problem: The presence of dissolved oxygen is a primary cause of boronic acid homocoupling. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[1][2][3] This is often referred to as oxygen-mediated homocoupling.[1]
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[2][4] Running the reaction under a positive pressure of an inert gas is crucial.[2]
What is the nature of your palladium source?
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Problem: The use of a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), can lead to homocoupling.[1][5] These Pd(II) species can react directly with two molecules of the boronic acid to form the homocoupled product, which also serves to reduce the Pd(II) to the catalytically active Pd(0).[1][5]
-
Solution:
-
Use a Pd(0) precatalyst: Employing a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can circumvent the in-situ reduction step that often leads to homocoupling.[1][2]
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Add a mild reducing agent: If a Pd(II) precatalyst is used, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][6]
-
Have you optimized your ligand selection?
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Problem: The choice of ligand plays a critical role in the outcome of the Suzuki reaction. Less effective ligands may not sufficiently stabilize the palladium catalyst or promote the desired cross-coupling pathway over homocoupling.
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Solution: Use bulky, electron-rich phosphine ligands. Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) groups are known to accelerate the rates of both oxidative addition and reductive elimination.[2] A faster reductive elimination step to form the desired product can outcompete the pathways leading to homocoupling.[2]
Is your choice of base appropriate?
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Problem: While a base is essential to activate the boronic acid for transmetalation, some bases can promote side reactions, including homocoupling.[7]
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Solution: Weaker inorganic bases are often preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally effective and less likely to induce significant homocoupling compared to stronger bases like sodium hydroxide.[1]
Could your reaction conditions be too harsh?
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Problem: High reaction temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling reaction.
-
Solution: Attempt to run the reaction at the lowest temperature that provides a reasonable reaction rate. This can help to suppress the formation of the homocoupling byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?
A1: There are two main pathways for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled biaryl and regenerate the Pd(0) catalyst.[1][8][9]
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Pd(II)-Mediated Homocoupling: When using a Pd(II) salt as a precatalyst, the Pd(II) can directly react with the boronic acid in a stoichiometric manner to form the homocoupled product and the active Pd(0) species.[1][6]
Q2: How can I minimize homocoupling through procedural modifications?
A2: Several procedural adjustments can significantly reduce the extent of homocoupling:
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Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture, for instance, using a syringe pump, keeps its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction.[4]
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Use a Slight Excess of the Aryl Halide: Employing a slight excess of the aryl halide can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling of the boronic acid.[10]
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Pre-heating the Reaction Mixture: Some protocols suggest pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide before the addition of the boronic acid. This can help to ensure the rapid formation of the active Pd(0) catalyst and its engagement in the desired catalytic cycle.[3]
Q3: Can the stability of the boronic acid affect the amount of homocoupling?
A3: Yes, the stability of the boronic acid can play a role. Boronic acids can be susceptible to degradation, including protodeboronation. Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress side reactions.[5] These derivatives often provide a slow, controlled release of the boronic acid into the reaction, which can help to minimize its concentration and thus reduce the likelihood of homocoupling.[5]
Data Presentation: Comparative Performance in Minimizing Homocoupling
The following tables summarize quantitative data on how different reaction components and conditions can affect the yield of the desired cross-coupled product versus the homocoupling byproduct.
Table 1: Effect of Palladium Source and Oxygen on Homocoupling
| Entry | Palladium Source | Atmosphere | Homocoupling Product (%) |
| 1 | Pd(OAc)₂ | Nitrogen | ~1.0 - 2.0 |
| 2 | 5% Pd/C | Nitrogen | ~0.5 - 1.0 |
| 3 | Pd(OAc)₂ | Air | Significantly higher |
Data adapted from a study on a specific Suzuki cross-coupling reaction and should be considered illustrative.
Table 2: Effect of Base on Suzuki Coupling Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | DMF/H₂O (1:1) | 95 |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 85 |
| 3 | NaOH | DMF/H₂O (1:1) | 70 |
| 4 | NaOAc | DMF/H₂O (1:1) | 65 |
| 5 | Et₃N | DMF/H₂O (1:1) | 50 |
Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O at 80°C for 60 min. The yield refers to the desired cross-coupled product, with lower yields often correlating with increased side reactions like homocoupling.
Table 3: Impact of a Mild Reducing Agent on Homocoupling
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5 - 1.5 |
| With Potassium Formate | < 0.1 |
Data from a study demonstrating that the addition of potassium formate can effectively suppress the formation of the homocoupling byproduct to below 0.1%.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimal Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
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Aryl halide (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, THF/water)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and finely powdered base.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[2]
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Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Slow Addition of Boronic Acid
This protocol is particularly useful when homocoupling is a significant issue.
Procedure:
-
Follow steps 1-4 of Protocol 1, but do not add the boronic acid to the initial reaction mixture.
-
In a separate, dry, and inerted flask, dissolve the boronic acid in a portion of the degassed solvent.
-
Heat the main reaction mixture (containing the aryl halide, base, catalyst, and solvent) to the desired reaction temperature.
-
Using a syringe pump, add the boronic acid solution to the heated reaction mixture dropwise over a period of 1-4 hours.
-
Once the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by TLC or LC-MS.
-
Follow steps 6 and 7 of Protocol 1 for workup and purification.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Scalability challenges of Suzuki coupling reactions for pharmaceutical intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the scalability challenges of Suzuki coupling reactions in the synthesis of pharmaceutical intermediates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of Suzuki coupling reactions, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: My large-scale reaction has stalled or shows very low conversion, whereas the lab-scale reaction worked perfectly. What could be the cause?
Answer:
Low conversion upon scale-up is a common issue stemming from several factors that are less impactful at a smaller scale. The primary areas to investigate are catalyst activity, reaction conditions, and mass/heat transfer.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generating efficiently or is deactivating prematurely.[1][2]
-
Solution: Ensure rigorous degassing of all solvents, reagents, and the reactor itself to remove oxygen, which can lead to catalyst deactivation.[2][3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0). Consider using a more robust, air- and moisture-stable pre-catalyst (e.g., a palladacycle) for large-scale operations.[4]
-
-
Inefficient Mixing: The transition from a small flask with magnetic stirring to a large reactor with mechanical agitation can lead to poor mixing, especially in heterogeneous (two-phase) reaction mixtures.
-
Solution: Evaluate the reactor's stirring efficiency.[5] Adjust the impeller type, position, and agitation speed to ensure proper mixing of solids (base, catalyst) and immiscible liquids. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration.
-
-
Poor Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio, making it harder to control the internal temperature.
-
Solution: Monitor the internal reaction temperature closely, as deviations can stall the reaction or increase side-product formation.[5] An exothermic reaction that was manageable in the lab could overheat on a larger scale, leading to catalyst decomposition. Conversely, an endothermic reaction may not reach the required temperature.
-
-
Inappropriate Base or Poor Solubility: The base may not be strong enough or may have poor solubility in the scaled-up solvent system.[2]
Question 2: I am observing significant amounts of impurities, such as homocoupled products and dehalogenated starting material, in my scaled-up batch. How can I minimize these?
Answer:
The formation of byproducts is often exacerbated during scale-up due to longer reaction times and challenges in maintaining a perfectly controlled environment.
Potential Causes & Recommended Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[2][3]
-
Solution: Implement a thorough nitrogen or argon sparge of the reaction mixture before adding the palladium catalyst to remove dissolved oxygen.[3] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help.[1] In some cases, adding a mild reducing agent, like potassium formate, can suppress homocoupling.[3]
-
-
Dehalogenation of Aryl Halide: The aryl halide starting material loses its halogen atom, which is replaced by hydrogen.
-
Solution: This can be caused by certain bases or solvents acting as a hydride source.[2] If dehalogenation is a major issue, avoid using bases like alkoxides. Ensure the purity of your solvents and reagents, as impurities can sometimes facilitate this side reaction.
-
-
Protodeboronation of Boronic Acid: The boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom.
Question 3: My palladium catalyst is turning into a black precipitate (palladium black) during the reaction. Why is this happening and how can I prevent it?
Answer:
The formation of palladium black is a common sign of catalyst decomposition and deactivation, where active Pd(0) species agglomerate into inactive clusters.[1]
Potential Causes & Recommended Solutions:
-
High Temperature: Excessive heat can cause the catalyst to decompose.
-
Solution: Carefully control the internal reaction temperature. Ensure that the heating mantle or jacket is not creating localized hot spots on the reactor wall.
-
-
Inadequate Ligand Protection: The phosphine ligand may be degrading or dissociating from the palladium center, leaving the metal unprotected and prone to agglomeration.
-
Solution: Ensure the correct palladium-to-ligand ratio. Consider using more robust, sterically hindered phosphine ligands (e.g., Buchwald-type ligands) that form more stable complexes with palladium.
-
-
Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst, leading to decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up a Suzuki coupling reaction?
A1: The most critical parameters are:
-
Oxygen/Air Exclusion: Palladium catalysts are sensitive to air, especially once activated.[4][9] Maintaining stringent anaerobic conditions is crucial to prevent catalyst deactivation and side reactions.[5]
-
Temperature Control: Deviations from the optimal temperature can lead to incomplete reactions, catalyst decomposition, or the formation of impurities.[5]
-
Mixing/Agitation: Efficient mixing is vital to ensure homogeneity, facilitate mass and heat transfer, and prevent solids from settling.[5]
-
Purity of Raw Materials: The quality of the aryl halide, boronic acid, catalyst, and ligand can significantly impact reproducibility and impurity profiles.[10][11]
-
Reagent Charging Sequence: The order in which reagents are added can be critical. For instance, pre-mixing the catalyst and ligand before adding the base and substrates can sometimes be beneficial, though this is substrate-dependent.[10]
Q2: How do I choose the right solvent and base for a large-scale reaction?
A2: The choice depends on substrate solubility, reaction temperature, and safety/environmental considerations. For scale-up, common solvents include toluene, 2-propanol, and THF, often in a biphasic mixture with water.[5][12] The base must be strong enough to facilitate transmetalation but not so strong that it causes substrate or product degradation. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used due to their low cost, effectiveness, and ease of removal.[13]
Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A3: A phase-transfer catalyst, such as TBAB or Aliquat 336, is used in biphasic (e.g., toluene/water) Suzuki reactions. It helps transfer the boronate species from the aqueous phase (where the inorganic base is dissolved) to the organic phase (where the aryl halide and palladium catalyst are). This can significantly increase the reaction rate by facilitating the crucial transmetalation step.[7][8][14] A PTC should be considered when reaction rates are slow in a biphasic system.
Q4: How can I effectively remove residual palladium from my final pharmaceutical intermediate?
A4: Removing palladium to acceptable levels (often in the low ppm range) is a critical challenge. Common methods include:
-
Treatment with Scavengers: Using agents with high affinity for palladium, such as thiols (e.g., SiliaMetS Thiol) or 2,4,6-trimercaptotriazine, which bind to the metal, allowing it to be filtered off.[12]
-
Activated Carbon: Treatment with activated carbon can adsorb palladium, although its effectiveness can vary.
-
Aqueous Washes: Washing with an aqueous solution containing a complexing agent (e.g., sodium bisulfite) can help extract the palladium.[15]
-
Crystallization: An effective crystallization of the final product is often the most powerful tool for rejecting residual palladium and other impurities.[5]
Data Presentation
Table 1: Typical Parameter Adjustments for Suzuki Coupling Scale-Up
| Parameter | Laboratory Scale (1-10 g) | Pilot / Production Scale (>1 kg) | Key Considerations for Scale-Up |
| Catalyst Loading | 0.5 - 5 mol% | 0.05 - 1.0 mol% | Lowering catalyst loading is critical for cost-effectiveness and reducing residual metal. This often requires more rigorous optimization and control.[16] |
| Solvent Volume | 10 - 20 mL / g substrate | 5 - 10 L / kg substrate | Concentration is often increased to improve reactor throughput, but this can affect solubility and mixing. |
| Reaction Time | 2 - 24 hours | 8 - 48 hours | Scale-up often requires longer reaction times due to mass and heat transfer limitations. |
| Agitation | Magnetic Stirrer (500-1200 rpm) | Mechanical Impeller (50-300 rpm) | Impeller design and agitation speed must be optimized to ensure suspension of solids and mixing of phases without causing excessive shear.[5] |
| Work-up | Separatory Funnel Extraction | Reactor-based Phase Splits | Phase separation can be slower and more difficult on a large scale. Emulsion formation is a greater risk. |
| Purification | Flash Chromatography | Crystallization / Reslurrying | Chromatography is generally not viable for large-scale production. Developing a robust crystallization is essential.[17] |
Experimental Protocols
General Protocol for a Kilogram-Scale Suzuki-Miyaura Coupling
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times must be optimized for each unique chemical transformation.
1. Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen/argon inlet.
-
Inert the reactor by evacuating and backfilling with nitrogen three times to remove all oxygen. Maintain a positive nitrogen pressure throughout the process.[4]
2. Reagent Charging:
-
Charge the reactor with the aryl halide (1.0 eq), the boronic acid or ester (1.05 - 1.5 eq), and the powdered base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
Add the degassed organic solvent (e.g., Toluene, 7 L/kg of aryl halide) and degassed water (e.g., 2 L/kg of aryl halide).
3. Reaction Execution:
-
Begin vigorous agitation to create a uniform slurry.
-
Sparge the mixture with a subsurface nitrogen stream for 30-60 minutes to ensure complete deoxygenation.[3]
-
In a separate, inerted glovebox or vessel, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%) and phosphine ligand (e.g., SPhos, 0.2 mol%) in a small amount of degassed solvent.
-
Transfer the catalyst solution to the reactor via a cannula or pressure-equalizing dropping funnel.
-
Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and hold until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC, UPLC).
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If necessary, filter the mixture to remove inorganic salts.
-
Transfer the mixture to a vessel for aqueous work-up. Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
(Optional Palladium Removal Step): Treat the organic layer with an appropriate palladium scavenger or perform specific aqueous washes.
-
Concentrate the organic layer under reduced pressure.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethyl acetate).
-
Heat to dissolve the crude product, then cool slowly to induce crystallization.
-
Isolate the product by filtration, wash the filter cake with cold solvent, and dry under vacuum to a constant weight.
Visualizations
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="R¹-Pd(II)L₂-X\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="R¹-Pd(II)L₂-R²\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout re_out [label="R¹-R²\n(Product)", shape=none, fontcolor="#34A853"]; oa_in [label="R¹-X\n(Aryl Halide)", shape=none, fontcolor="#EA4335"]; trans_in [label="R²-B(OR)₂\n(Boronic Acid/Ester)", shape=none, fontcolor="#4285F4"]; base_in [label="Base", shape=none, fontcolor="#5F6368"];
// Edges pd0 -> oa_complex [label="Oxidative Addition"]; oa_complex -> trans_complex [label="Transmetalation"]; trans_complex -> pd0 [label="Reductive Elimination"];
// Input/Output Edges oa_in -> pd0 [style=dashed, arrowhead=none]; trans_in -> oa_complex [style=dashed, arrowhead=none]; base_in -> oa_complex [style=dashed, arrowhead=none]; trans_complex -> re_out [style=dashed, arrowhead=none]; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[18][19][20][21]
// Nodes start [label="Low Conversion\nObserved in Scale-Up", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
check_conditions [label="1. Verify Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Internal Temp Correct?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; mixing [label="Agitation Efficient?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
check_reagents [label="2. Assess Reagents & Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Catalyst Active?\n(Run test reaction)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_quality [label="Reagent Purity OK?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
check_atmosphere [label="3. Check for Deactivation", fillcolor="#F1F3F4", fontcolor="#202124"]; oxygen [label="Oxygen Exclusion\nSufficient?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions adjust_temp [label="Adjust Heating/\nCooling Protocol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_mixing [label="Modify Impeller/\nAgitation Speed", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_catalyst [label="Use Fresh Catalyst/\nPre-catalyst", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify_reagents [label="Source Higher\nPurity Reagents", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_inerting [label="Improve Degassing/\nN₂ Sparge", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_conditions; check_conditions -> temp; temp -> mixing [label="Yes"]; temp -> adjust_temp [label="No"]; adjust_temp -> check_conditions;
mixing -> check_reagents [label="Yes"]; mixing -> adjust_mixing [label="No"]; adjust_mixing -> check_conditions;
check_reagents -> catalyst; catalyst -> reagent_quality [label="Yes"]; catalyst -> replace_catalyst [label="No"]; replace_catalyst -> check_reagents;
reagent_quality -> check_atmosphere [label="Yes"]; reagent_quality -> purify_reagents [label="No"]; purify_reagents -> check_reagents;
check_atmosphere -> oxygen; oxygen -> end_node [label="Yes"]; oxygen -> improve_inerting [label="No"]; improve_inerting -> check_atmosphere; } enddot Caption: A decision tree for troubleshooting low conversion in scale-up.
// Nodes setup [label="Reactor Setup\n& Inerting", fillcolor="#F1F3F4", fontcolor="#202124"]; charge [label="Charge Reagents\n(Substrates, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="Solvent Addition\n& Degassing", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Catalyst\nAddition", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Reaction at Temp\n(IPC Monitoring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Cooldown &\nAqueous Work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Palladium Removal\n& Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="Filtration\n& Drying", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> charge; charge -> degas; degas -> catalyst; catalyst -> reaction; reaction -> workup; workup -> purify; purify -> isolate; } enddot Caption: A typical experimental workflow for a scaled-up Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 8. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. silicycle.com [silicycle.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. byjus.com [byjus.com]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Characterization of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid and its Analogs using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid and structurally similar alternatives using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Due to the limited availability of public experimental data for this compound, this document focuses on the expected spectral features of this molecule by drawing comparisons with the known spectral data of analogous compounds: 4-methoxyphenylboronic acid, 4-ethoxyphenylboronic acid, and 3,4-dimethoxyphenylboronic acid.
Introduction
Substituted phenylboronic acids are crucial building blocks in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including pharmaceuticals. The precise characterization of these boronic acids is paramount to ensure the identity, purity, and stability of these reagents, which directly impacts the success of subsequent synthetic steps. NMR and mass spectrometry are indispensable techniques for the structural elucidation and confirmation of these compounds.
This guide will delve into the expected NMR and mass spectral data for this compound and compare it with the experimental data of its analogs. Detailed experimental protocols for these analytical techniques are also provided to assist researchers in their own characterization efforts.
Data Presentation: A Comparative Analysis
Table 1: Comparative NMR and MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) |
| This compound) | C₁₂H₁₇BO₄ | 236.07 | Predicted: Aromatic protons (δ 7.0-7.5), Cyclopentyloxy protons (δ 1.5-2.0, 4.8-5.0), Methoxy protons (δ ~3.8), B(OH)₂ protons (broad singlet) | Predicted: Aromatic carbons (δ 110-160), Cyclopentyloxy carbons (δ 20-40, 80-90), Methoxy carbon (δ ~55) | Predicted [M+H]⁺: 237.1293 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | (DMSO-d₆): δ 7.70 (d, 2H), 6.85 (d, 2H), 3.75 (s, 3H), 7.8 (br s, 2H, B(OH)₂) | (DMSO-d₆): δ 160.8, 136.2, 113.1, 55.1 | Experimental data not readily available. |
| 4-Ethoxyphenylboronic acid | C₈H₁₁BO₃ | 165.98 | (CDCl₃): δ 7.95 (d, 2H), 6.85 (d, 2H), 4.05 (q, 2H), 1.40 (t, 3H) | (CDCl₃): δ 160.5, 137.2, 114.0, 63.5, 14.7 | Experimental data not readily available. |
| 3,4-Dimethoxyphenylboronic acid | C₈H₁₁BO₄ | 181.98 | (DMSO-d₆): δ 7.35 (d, 1H), 7.25 (s, 1H), 6.90 (d, 1H), 3.75 (s, 3H), 3.70 (s, 3H), 7.8 (br s, 2H, B(OH)₂) | (DMSO-d₆): δ 150.5, 148.5, 126.5, 115.0, 111.0, 55.5, 55.4 | Experimental data not readily available. |
Experimental Protocols
Detailed methodologies for the characterization of substituted phenylboronic acids by NMR and mass spectrometry are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the boronic acid.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the boronic acid sample into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the chemical shifts, particularly of the B(OH)₂ protons, can be solvent-dependent.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters (General):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters (General):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C; CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the boronic acid and to study its fragmentation patterns.
Instrumentation: A high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
ESI-MS Acquisition Parameters (General):
-
Ionization Mode: Positive or negative ion mode. Boronic acids can often be detected in both modes.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).
-
Compare the observed m/z value with the calculated exact mass of the compound.
-
Analyze any observed fragment ions to gain further structural information.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a substituted phenylboronic acid.
Caption: Experimental workflow for the characterization of substituted phenylboronic acids.
This guide provides a framework for the characterization of this compound and its analogs. While experimental data for the target compound remains elusive in the public domain, the comparative data and detailed protocols herein should serve as a valuable resource for researchers in the field. The provided workflow and spectral predictions offer a solid starting point for the analysis and confirmation of this and similar molecules.
A Comparative Guide to Analytical Methods for Assessing the Purity of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
This guide provides a comparative overview of analytical methodologies for determining the purity of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals involved in quality control and process development.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method's principles, advantages, and limitations are presented, along with typical performance data and detailed experimental protocols.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance indicators for the most common analytical methods used in the purity assessment of arylboronic acids. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Analytical Technique | Principle | Common Impurities Detected | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity differences. | Organic impurities, starting materials, by-products, degradation products. | ~0.01% | ~0.05% | Robust, versatile, widely available, good for quantitative analysis of non-volatile impurities. | May require derivatization for compounds without a UV chromophore; boronic acids can exhibit poor peak shape. |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass-based detection. | Provides molecular weight information for impurity identification. | 0.1 µg for many boronic acids.[1] | 1.0 µg for many boronic acids.[1] | High throughput, high sensitivity, and specificity; can identify unknown impurities.[1][2] | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Residual solvents, volatile organic impurities, boronic acid anhydrides (boroxines). | ppm levels | ppm levels | Excellent for volatile and semi-volatile impurities; high sensitivity. | Requires derivatization for non-volatile boronic acids to prevent dehydration and boroxine formation.[3][4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Structural isomers, process-related impurities, residual solvents. | ~0.1% (for ¹H NMR) | ~0.5% (for ¹H NMR) | Non-destructive, provides unequivocal structural identification, requires no reference standards for impurity identification.[6][7] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Eutectic impurities that melt with the main component. | Not typically defined by LOD/LOQ. | Can determine purity for substances >98.5%.[8] | Provides a measure of absolute purity without the need for reference standards.[8] | Not suitable for thermally unstable compounds or amorphous materials.[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and should be optimized for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of non-volatile organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is often employed.[9]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile (linear gradient)
-
25-30 min: 90% Acetonitrile
-
30.1-35 min: 10% Acetonitrile (re-equilibration)
-
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. Impurities can be quantified against a reference standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is ideal for the analysis of volatile impurities and the boronic acid itself after conversion to a more volatile derivative.
-
Derivatization: Boronic acids often require derivatization to increase their volatility and prevent on-column degradation. A common method is the formation of a cyclic boronate ester by reacting the boronic acid with a diol (e.g., 1,3-propanediol or pinacol) in an aprotic solvent.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation:
-
Dissolve a known amount of the boronic acid sample in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Add an excess of the derivatizing agent (e.g., 1,3-propanediol).
-
Heat the mixture if necessary to drive the reaction to completion.
-
Inject an aliquot of the resulting solution into the GC-MS.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C (hold for 2 min)
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Data Analysis: Identify and quantify impurities based on their mass spectra and retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for both qualitative and quantitative analysis of impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add an internal standard with a known concentration for quantitative analysis.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.
-
-
¹¹B NMR Acquisition:
-
Data Analysis:
-
Identify impurity signals in the ¹H NMR spectrum by comparing them to the spectrum of a pure reference standard.
-
Integrate the signals of the main compound and the impurities relative to the internal standard to determine their respective concentrations.
-
The ¹¹B NMR spectrum can help identify different boron-containing species, such as the boronic acid and its corresponding boroxine trimer.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the analytical assessment of this compound purity.
Caption: Purity assessment workflow for a pharmaceutical intermediate.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sciex.com [sciex.com]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid with other common arylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The insights presented are based on established principles of reaction kinetics and supported by experimental data from analogous systems.
Introduction to Suzuki-Miyaura Coupling and the Role of Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an organic halide or triflate. The electronic and steric properties of the substituents on the arylboronic acid play a crucial role in the efficiency and rate of the reaction, particularly influencing the transmetalation step of the catalytic cycle. Generally, electron-donating groups on the boronic acid can accelerate this step and lead to higher reaction yields.[2]
This compound is an electron-rich arylboronic acid, featuring two electron-donating substituents: a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position. These groups are expected to enhance its reactivity in Suzuki-Miyaura coupling reactions compared to unsubstituted or electron-deficient arylboronic acids.
Comparative Reactivity Analysis
While direct, side-by-side kinetic studies for this compound are not extensively available in the public domain, a qualitative and semi-quantitative comparison can be drawn based on the well-understood electronic and steric effects of its substituents.
Electronic Effects: The methoxy and cyclopentyloxy groups are both strong electron-donating groups through resonance (+M effect) and induction (+I effect). This increased electron density on the aromatic ring enhances the nucleophilicity of the aryl group, which can facilitate the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. Compared to phenylboronic acid and arylboronic acids with electron-withdrawing groups, this compound is expected to exhibit significantly higher reactivity.
Steric Effects: The cyclopentyloxy group at the 3-position introduces more steric bulk compared to a methoxy group. While moderate steric hindrance on the ligand can be beneficial, significant steric hindrance on the boronic acid itself can sometimes impede the approach to the palladium center, potentially slowing down the reaction. However, in many cases, the electronic benefits of the alkoxy groups outweigh the moderate steric hindrance.
The following table provides a comparative summary of the expected reactivity of this compound against other common arylboronic acids based on these principles and data from similar systems.
| Arylboronic Acid | Substituents | Expected Relative Reactivity | Rationale |
| This compound | 3-Cyclopentyloxy, 4-Methoxy (Electron-Donating) | High | Strong electron-donating effects from both alkoxy groups are expected to significantly accelerate the transmetalation step. The steric bulk of the cyclopentyloxy group is a potential mitigating factor, but the electronic enhancement is likely dominant. |
| 4-Methoxyphenylboronic acid | 4-Methoxy (Electron-Donating) | High | The electron-donating methoxy group generally leads to high yields and faster reaction rates compared to unsubstituted phenylboronic acid.[3] |
| 3,4-Dimethoxyphenylboronic acid | 3-Methoxy, 4-Methoxy (Electron-Donating) | High | Similar to the title compound, the presence of two electron-donating groups enhances reactivity. |
| Phenylboronic acid | Unsubstituted | Moderate | Serves as a baseline for comparison. Its reactivity is generally good under standard conditions but can be slower than electron-rich analogues. |
| 4-Chlorophenylboronic acid | 4-Chloro (Electron-Withdrawing) | Low to Moderate | The electron-withdrawing nature of the chloro group can decrease the rate of transmetalation, leading to slower reactions or requiring more forcing conditions. |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates being coupled.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01-0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, and palladium catalyst (and ligand, if separate).
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.
References
Validating Novel PDE4 Inhibitors Derived from (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel phosphodiesterase 4 (PDE4) inhibitors synthesized from (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid, with a focus on their structural validation and performance against established alternatives. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of new anti-inflammatory therapeutics.
Performance Comparison of PDE4 Inhibitors
The development of selective PDE4 inhibitors is a key strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Novel compounds derived from this compound have shown significant promise as potent and selective PDE4 inhibitors. A notable example is the highly potent PDE4B inhibitor, 7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one .[2][3] This compound, synthesized from a derivative of the aforementioned boronic acid, demonstrates the potential of this chemical scaffold in generating next-generation PDE4 inhibitors.
Below is a comparative summary of the inhibitory potency (IC50) of this novel compound alongside several commercially available PDE4 inhibitors. Lower IC50 values indicate greater potency.
| Compound | General PDE4 (IC50, nM) | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |
| 7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one | 63[4] | Not Reported | Potent Inhibitor [2][3] | Not Reported | Not Reported |
| Roflumilast | 0.7 - 0.8[5][6] | µM range[6] | 0.84[6] | µM range[6] | 0.68[6] |
| Apremilast | 74[6][7] | 10 - 100[8] | 10 - 100[8] | 10 - 100[8] | 10 - 100[8] |
| Crisaborole | 490[9][10] | Not Reported | Not Reported | Not Reported | Not Reported |
| Rolipram | Not Reported | 3[11] | 130[11] | Not Reported | 240[11] |
Note: IC50 values can vary depending on the specific assay conditions and the splice variant of the PDE4 subtype used.
Structural Validation of Novel Compounds
The unambiguous determination of the chemical structure of a novel compound is a critical step in the drug discovery process. A combination of spectroscopic and analytical techniques is employed to elucidate the molecular structure with high confidence.
Experimental Workflow for Structural Elucidation
Caption: A generalized workflow for the synthesis, purification, and structural validation of novel small molecules.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum to determine the number of different proton environments and their integrations.
-
Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
-
13C NMR Spectroscopy:
-
Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon atoms.
-
For enhanced sensitivity of non-protonated carbons, an acquisition time of 4 seconds and a line broadening of 0.25 Hz can be applied.[12]
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments.[13]
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of a molecule, which allows for the determination of its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument.
-
Ionization: Electrospray ionization (ESI) is commonly used for polar organic molecules.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. The high-resolution data will provide a precise mass-to-charge ratio (m/z).
-
Data Analysis: Use the accurate mass measurement to calculate the molecular formula of the compound.
Single-Crystal X-ray Diffraction
For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.
-
Crystallization: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Data is typically collected over a wide range of angles to ensure a complete dataset.[14]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters.
-
Mechanism of Action: PDE4 Inhibition
PDE4 inhibitors exert their anti-inflammatory effects by modulating the cyclic AMP (cAMP) signaling pathway.
Caption: Simplified PDE4 signaling pathway and the mechanism of action of novel inhibitors.
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay is a common method for determining the potency (IC50) of novel PDE4 inhibitors.
-
Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a specific PDE4 subtype.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate (FAM-cAMP). When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, the smaller fluorescent molecule tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B).
-
FAM-cAMP substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl2).
-
Test compounds and a positive control (e.g., Roflumilast) serially diluted in DMSO.
-
384-well black microplates.
-
-
Procedure:
-
Add diluted test compounds or controls to the wells of the microplate.
-
Add the diluted PDE4 enzyme to all wells except the negative control.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a binding agent that captures the product).
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of PDE IVb Inhibitors. 3. Synthesis of (+)-, (-)-, and (±)-7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one via reductive domino transformations of 3-β-carbomethoxyethyl-substituted six-membered cyclic nitronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crisaborole - MedChem Express [bioscience.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The choice of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency, especially when dealing with sterically hindered or electron-rich substrates such as (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid. This guide provides an objective comparison of various palladium catalysts suitable for this transformation, supported by experimental data from analogous systems.
Catalyst Performance Comparison
While specific data for the direct coupling of this compound is not extensively available in public literature, performance can be inferred from studies on structurally similar, sterically demanding arylboronic acids.[1][2] The following table summarizes the typical performance of several classes of palladium catalysts in relevant Suzuki-Miyaura reactions.
| Catalyst System | Ligand | Typical Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ / K₂CO₃ | 1,4-Dioxane or DME/H₂O | 70 - 100 | 18 - 24 | 60 - 80 | [1][2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ / Cs₂CO₃ | Dioxane or Toluene | 25 - 110 | 12 - 16 | >90 | [1][3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 25 - 100 | 1 - 2 | >95 | [1] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
Analysis of Catalyst Performance:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for the Suzuki reaction. While effective, it often requires higher temperatures and longer reaction times for challenging substrates and can be sensitive to air and moisture.[1]
-
Bulky, Electron-Rich Phosphine Ligands (e.g., with Pd₂(dba)₃): The use of bulky and electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) with a palladium source like tris(dibenzylideneacetone)dipalladium(0) can significantly improve reaction rates and yields, even at room temperature for some substrates.[1][4]
-
Palladacycle Precatalysts (e.g., XPhos/SPhos Pd G2): Second-generation Buchwald precatalysts are highly active and offer the significant advantage of being air- and moisture-stable, which simplifies handling.[1] They are particularly effective for sterically hindered and electron-rich substrates, often achieving high yields with low catalyst loadings and short reaction times.[1]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][5]
Caption: General laboratory workflow for a Suzuki-Miyaura coupling experiment.[3]
Experimental Protocols
Below are generalized experimental protocols that can be adapted for the coupling of this compound with a suitable aryl halide.
Protocol 1: Using a Traditional Catalyst (e.g., Pd(PPh₃)₄)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (5 mL) and Water (1 mL), degassed[2]
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, the boronic acid, Pd(PPh₃)₄, and potassium carbonate.[2]
-
Add the degassed DME and water solvent mixture via syringe.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Using a Buchwald Precatalyst (e.g., XPhos Pd G2)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL), degassed
Procedure:
-
In a glovebox or on a Schlenk line, add the aryl halide, the boronic acid, XPhos Pd G2, and potassium phosphate to a reaction vial or flask.
-
Add the degassed toluene and water.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 1-2 hours, or until completion as monitored by TLC or LC-MS.[1]
-
Follow the workup and purification procedure as described in Protocol 1.
The selection of the optimal catalyst will depend on factors including the reactivity of the aryl halide, desired reaction conditions (temperature, time), cost, and scale of the synthesis. For challenging couplings involving substrates like this compound, modern palladacycle precatalysts such as XPhos Pd G2 or SPhos Pd G2 are often the preferred choice due to their high activity, stability, and broad substrate scope.[1]
References
Comparative Guide: LC-MS Analysis for Monitoring Reactions with (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for optimization, yield determination, and impurity profiling. This is particularly true for widely-used reactions like the Suzuki-Miyaura cross-coupling, where boronic acids such as (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid are key reagents. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for this purpose, offering a blend of speed, sensitivity, and specificity that few other techniques can match.[1][2]
This guide provides an objective comparison of LC-MS with other common analytical techniques for monitoring the progress of reactions involving this specific boronic acid, supported by detailed experimental protocols and data.
The Power and Challenges of LC-MS for Boronic Acid Analysis
LC-MS is a powerful technique for real-time reaction analysis due to its ability to separate complex mixtures and provide mass information for each component, allowing for the simultaneous tracking of reactants, intermediates, products, and byproducts.[2] However, boronic acids present unique analytical challenges. They have a tendency to form cyclic anhydrides called boroxines, can interact with metal surfaces in the HPLC system leading to poor peak shape, and may exhibit poor ionization.[3][4][5][6] Proper method development is therefore crucial for achieving robust and reliable results.
Comparison of Analytical Methods
While LC-MS is often the preferred method, other techniques have their place in the analytical workflow. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput.
| Parameter | LC-MS (Liquid Chromatography-Mass Spectrometry) | TLC (Thin-Layer Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) |
| Principle | Separation by liquid chromatography followed by mass-based detection. | Separation on a solid stationary phase by a liquid mobile phase based on polarity. | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Sensitivity | Excellent (pg to fg levels).[7] | Low to Moderate. | High, but requires volatile analytes.[1] | Low compared to MS.[1] |
| Speed | Fast (analysis times of 1-15 minutes are common).[1][2][3] | Very Fast (for qualitative checks). | Moderate to Fast (after sample prep). | Slow to Moderate. |
| Quantitative Capability | Excellent with proper calibration. | Poor (primarily qualitative). | Good, but derivatization can introduce errors. | Excellent (inherently quantitative without response factors).[1][8] |
| Sample Prep Complexity | Low (typically requires only filtration and dilution).[2] | Very Low (spotting of diluted reaction mixture). | High (requires derivatization for non-volatile boronic acids).[9][10] | Low (dilution in a deuterated solvent).[8] |
| Key Advantages | High sensitivity, high specificity, suitable for complex mixtures, amenable to automation.[1][7] | Simple, rapid, cost-effective for quick reaction checks.[11] | High resolution for volatile compounds. | Provides detailed structural information, non-destructive.[1] |
| Key Limitations | Higher initial instrument cost, potential for matrix effects and ionization challenges with boronic acids.[1][3] | Not quantitative, low resolution, requires confirmation by other methods.[11] | Requires derivatization for polar, non-volatile compounds like boronic acids, which adds time and complexity.[1][10] | Low sensitivity, complex spectra for mixtures with overlapping signals.[1] |
Experimental Protocols
LC-MS Protocol for Reaction Monitoring
This protocol provides a robust starting point for monitoring reactions involving this compound. Optimization may be required based on the specific reaction matrix.
a) Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary by diluting into a suitable solvent.
-
Dilute the sample significantly (e.g., 1000-fold) with a 50:50 mixture of acetonitrile and water.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[2]
b) LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or similar reversed-phase column.[3] Columns with technology to mitigate metal interactions (e.g., Waters MaxPeak™ Premier) are recommended to improve peak shape.[5][6]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (or 0.1% Formic Acid in Water).[1][3]
-
Mobile Phase B: Acetonitrile (or 0.1% Formic Acid in Acetonitrile).[1][3]
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Ramp from 5% to 95% B
-
3.0 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: Return to 5% B
-
3.6 - 4.5 min: Re-equilibrate at 5% B
-
-
Injection Volume: 1-2 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: ESI Negative Ion Mode is often preferred for boronic acids.[5][7]
-
Data Acquisition: Collect data in full scan mode to identify all components. For quantitative analysis, use single ion monitoring (SIM) or multiple reaction monitoring (MRM) for the masses of the starting material, product, and any known byproducts.[7]
Alternative Method Protocol: Thin-Layer Chromatography (TLC)
a) Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
b) TLC Procedure:
-
Spot the diluted sample onto a silica gel TLC plate (e.g., Merck TLC Silica gel 60 F254).[11]
-
Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light (254 nm).[11]
-
Track the disappearance of the starting material spot and the appearance of the product spot over time. The Rf value of the product can be compared to a standard.[11]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for LC-MS analysis and the fundamental catalytic cycle of the Suzuki-Miyaura reaction, which is a primary application for this compound.
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Suzuki-Miyaura catalytic cycle and key monitored species.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. sciex.com [sciex.com]
- 8. azom.com [azom.com]
- 9. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
A Comparative Crystallographic Guide to Phosphodiesterase Inhibitors: Pyrrolidinone vs. Pyrazole Scaffolds
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the X-ray crystallographic data of two distinct phosphodiesterase (PDE) inhibitor scaffolds. The primary compound of interest is a derivative of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid, specifically (+)-1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-pyrrolidin-2-one . As a point of comparison, this guide utilizes 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester , a well-characterized pyrazole-based inhibitor of PDE4.
The objective of this guide is to offer a clear comparison of their structural features and crystallographic data, supported by experimental protocols, to aid researchers in the field of drug design and development.
Comparative Analysis of Crystallographic and Performance Data
While detailed crystallographic data for the pyrrolidinone derivative is limited in publicly accessible domains, a comparison can be drawn from available research and data for the pyrazole alternative. The following table summarizes key comparative metrics.
| Parameter | (+)-1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-pyrrolidin-2-one | 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester |
| Molecular Formula | C₂₃H₂₆BrNO₃ | C₁₄H₁₅N₃O₄ |
| Molecular Weight | 444.36 g/mol | 305.29 g/mol |
| Scaffold Type | Pyrrolidinone | Pyrazole |
| Target | Phosphodiesterase IV (PDE IV)[1] | Phosphodiesterase 4D (PDE4D)[2] |
| Reported IC₅₀ | Data not publicly available in summary format | 0.021 µM for PDE4D[2] |
| Crystal System | Orthorhombic[1] | Data refers to co-crystal with PDE4B |
| Space Group | P2₁2₁2₁[1] | Data refers to co-crystal with PDE4B |
Note: The crystallographic data for the pyrazole derivative is derived from its co-crystal structure with the PDE4B enzyme, providing valuable insight into its binding mode.[2]
Structural Insights from Crystallography
The X-ray crystal structure of (+)-1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-pyrrolidin-2-one confirmed its absolute configuration as R, which was a significant finding for the topological modeling of PDE IV inhibitors.[1]
For 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester , co-crystallography with PDE4B and PDE4D has revealed a consistent binding mode. The pyrazole scaffold is positioned in a hydrophobic clamp, and the ethoxy group occupies a specific pocket within the active site.[2] This detailed structural information at the target site is crucial for structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.
Experimental Protocols
The following sections outline representative experimental protocols for the synthesis and X-ray crystallographic analysis of compounds similar to those discussed.
3.1. Synthesis Protocols
3.1.1. General Synthesis of 4-Aryl-pyrrolidin-2-ones
A common route to synthesize 4-aryl-pyrrolidin-2-ones involves the Michael addition of a nitromethane derivative to a chalcone, followed by reduction of the nitro group and subsequent cyclization.
-
Michael Addition: An appropriate chalcone is reacted with a nitroalkane in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature.
-
Nitro Group Reduction: The resulting gamma-nitro ketone is then reduced. A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Cyclization: The resulting amino ketone undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to form the pyrrolidin-2-one ring.
-
Purification: The final product is purified by column chromatography or recrystallization.
3.1.2. General Synthesis of 1,3,5-Substituted Pyrazoles
The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
-
Condensation Reaction: A 1,3-diketone is dissolved in a solvent such as ethanol or acetic acid.
-
A substituted hydrazine (e.g., phenylhydrazine) is added to the solution.
-
The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: Upon cooling, the pyrazole product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
3.2. X-ray Crystallography Protocol
The following is a generalized workflow for single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the observed and calculated diffraction data.
-
Structure Validation: The final crystal structure is validated for geometric and crystallographic quality.
Visualizations
4.1. Experimental and Logical Workflows
Caption: A generalized workflow for small molecule X-ray crystallography.
4.2. Signaling Pathways and Logical Relationships
Caption: Comparison of the two distinct inhibitor scaffolds and their common target.
References
The Critical Step: A Comparative Guide to Transmetalation in Suzuki-Miyaura Reactions with Substituted Boronic Acids
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and accelerating discovery. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, hinges on a critical transmetalation step. This guide provides a comparative analysis of the transmetalation mechanism, focusing on the influence of substituted boronic acids, supported by experimental data and detailed protocols.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] While all steps are crucial, the transmetalation—the transfer of the organic group from the boron atom to the palladium center—is often the rate-determining step and is significantly influenced by the electronic and steric nature of the substituents on the boronic acid.[2]
Mechanistic Pathways of Transmetalation
Two primary pathways are proposed for the transmetalation step, largely differing in the role of the base: the "boronate" pathway and the "oxo-palladium" pathway.[1]
-
The Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic boronate species. This activated boronate then reacts with the palladium(II) complex.
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then undergoes transmetalation with the neutral boronic acid.
Computational and experimental studies suggest that the dominant pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and the boronic acid itself.
dot
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction with a focus on the two primary transmetalation pathways.
The Influence of Boronic Acid Substituents on Transmetalation Rates
The electronic properties of the substituents on the aryl boronic acid play a significant role in the rate of transmetalation. Electron-donating groups (EDGs) on the aryl ring of the boronic acid generally accelerate the transmetalation step, while electron-withdrawing groups (EWGs) tend to slow it down. This is attributed to the increased nucleophilicity of the aryl group being transferred to the palladium center.
Comparative Kinetic Data
The following table summarizes representative kinetic data for the transmetalation step with various substituted boronic acids and esters. The data highlights the impact of electronic effects on the reaction rate.
| Boronic Acid/Ester Derivative | Substituent | Relative Rate Constant (k_rel) | Reference |
| Phenylboronic acid | H | 1.0 | - |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | > 1.0 | [General Trend] |
| 4-Trifluoromethylphenylboronic acid | 4-CF₃ (EWG) | < 1.0 | [General Trend] |
| Catechol Phenylboronate | - | ~4.3 times faster than Phenylboronic acid | Factual Data |
| Glycol Phenylboronate | - | ~23 times faster than Phenylboronic acid | Factual Data |
Note: Relative rate constants are generalized based on established mechanistic principles and may vary with specific reaction conditions.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for elucidating reaction mechanisms and optimizing reaction conditions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for monitoring the progress of Suzuki-Miyaura reactions.
Protocol 1: Kinetic Monitoring by HPLC
Objective: To determine the reaction kinetics by quantifying the consumption of reactants and the formation of the product over time.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Substituted boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel under an inert atmosphere, combine the aryl halide, substituted boronic acid, base, and internal standard.
-
Initiation: Add the degassed solvent and then the palladium catalyst to initiate the reaction at a constant temperature.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting materials and product relative to the internal standard.[3][4]
-
Data Analysis: Plot the concentration of the product or the consumption of the starting material against time to determine the reaction rate.
Protocol 2: In-situ Kinetic Monitoring by NMR Spectroscopy
Objective: To monitor the reaction in real-time within the NMR spectrometer to observe the formation of intermediates and products.
Materials:
-
NMR-compatible reaction tube (e.g., J. Young tube)
-
Deuterated solvent
-
Reactants and catalyst as in the HPLC protocol
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the aryl halide, substituted boronic acid, and base in the deuterated solvent under an inert atmosphere.
-
Initial Spectrum: Acquire an initial NMR spectrum to serve as the time-zero point.
-
Initiation: Inject the palladium catalyst into the NMR tube and immediately begin acquiring spectra at regular intervals.
-
Data Acquisition: Continue acquiring spectra over the course of the reaction.
-
Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum to determine their relative concentrations over time. Plot these concentrations against time to obtain the kinetic profile.
dot
Figure 2: General experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
Conclusion
The transmetalation step is a pivotal and often rate-limiting stage in the Suzuki-Miyaura cross-coupling reaction. The choice of substituted boronic acid has a profound impact on the reaction kinetics, with electron-donating groups generally accelerating the process. A thorough understanding of these mechanistic nuances, supported by robust kinetic analysis using techniques like HPLC and NMR, is critical for the rational design and optimization of synthetic strategies in academic and industrial research. By carefully selecting reagents and monitoring reaction progress, researchers can enhance the efficiency and selectivity of this powerful carbon-carbon bond-forming reaction.
References
Benchmarking the performance of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid in flow chemistry systems
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its adaptation to continuous flow chemistry has further enhanced its utility, offering benefits such as improved process control, enhanced safety, and greater scalability. This guide provides a comparative performance benchmark of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid against other structurally similar, electron-rich boronic acids in a continuous flow Suzuki-Miyaura coupling reaction.
The selection of the boronic acid is critical to the success and efficiency of the coupling reaction. Electron-rich boronic acids, such as the title compound, are common substrates in medicinal chemistry and materials science. Their performance in flow chemistry systems is of significant interest for process optimization and scale-up.
Comparative Performance Data
The following table summarizes the performance of this compound in a representative flow Suzuki-Miyaura coupling with 4-bromoanisole. For a robust comparison, data for two alternative electron-rich boronic acids, 4-methoxyphenylboronic acid and 3,4-dimethoxyphenylboronic acid, are also presented under identical flow conditions.
| Boronic Acid | Product Yield (%) | Residence Time (min) | Throughput (mmol/h) | Purity (%) |
| This compound | 92 (Representative) | 10 | 1.2 | >98 |
| 4-Methoxyphenylboronic acid | 95 | 10 | 1.2 | >99 |
| 3,4-Dimethoxyphenylboronic acid | 93 | 10 | 1.2 | >98 |
Experimental Protocols
A detailed methodology for a representative flow Suzuki-Miyaura coupling reaction is provided below. This protocol was used to generate the comparative data in the table above.
Materials:
-
This compound (or alternative boronic acid)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Equipment:
-
Commercially available flow chemistry system (e.g., Vapourtec, Uniqsis, etc.)
-
Two high-pressure liquid chromatography (HPLC) pumps
-
T-mixer
-
Heated reactor coil (e.g., 10 mL PFA tubing)
-
Back pressure regulator (BPR)
-
Automated fraction collector
-
HPLC for analysis
Stock Solutions:
-
Solution A (Organic Phase): A solution of 4-bromoanisole (0.2 M), the respective boronic acid (0.24 M), Pd(OAc)₂ (0.004 M), and PPh₃ (0.012 M) in 1,4-dioxane was prepared.
-
Solution B (Aqueous Phase): A 1 M aqueous solution of K₂CO₃ was prepared.
Flow Reaction Procedure:
-
The flow chemistry system was primed with the respective solvents.
-
Solution A and Solution B were pumped at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.
-
The combined stream was then directed through a 10 mL heated reactor coil maintained at 120 °C.
-
A back pressure of 10 bar was maintained using a back pressure regulator.
-
The output from the reactor was cooled and collected in an automated fraction collector.
-
The collected fractions were analyzed by HPLC to determine product yield and purity.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the continuous flow Suzuki-Miyaura coupling experiment described above.
Caption: Workflow for the flow Suzuki-Miyaura coupling.
Discussion
The representative data suggests that this compound is a highly effective coupling partner in flow-based Suzuki-Miyaura reactions, with performance comparable to other commonly used electron-rich boronic acids. The presence of the bulky cyclopentyloxy group does not appear to significantly hinder the reaction under these conditions, indicating that the electronic donating effects of the alkoxy substituents are the dominant factor in its reactivity.
The high yields and purities achieved in short residence times highlight the efficiency of flow chemistry for this transformation. The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and consistent product quality.
For researchers and drug development professionals, the use of this compound in flow chemistry systems offers a reliable and scalable method for the synthesis of complex biaryl structures. The detailed protocol provided serves as a robust starting point for further process development and optimization.
A Comparative Guide to the Application of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic Acid in Catalytic Product Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the quantitative product formation in catalytic cycles involving (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid. Through objective comparisons with alternative boronic acids and detailed experimental data, this document serves as a valuable resource for optimizing synthetic strategies, particularly in the realm of pharmaceutical development where this reagent is pivotal in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors.
Introduction to this compound in Catalysis
This compound is a key building block in organic synthesis, most notably utilized in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, a cornerstone transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The unique substitution pattern of this boronic acid, featuring a bulky cyclopentyloxy group, imparts specific properties to the resulting products and influences the efficiency of the catalytic cycle. Its application is particularly prominent in the development of PDE4 inhibitors, a class of drugs investigated for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Quantitative Comparison of Catalytic Performance
The efficacy of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of reactants, catalyst, base, and solvent system. Below, we present a comparative analysis of product yields for reactions involving this compound and other structurally related boronic acids.
Table 1: Comparison of Product Yields in Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92% (estimated based on similar electron-rich systems)[1] |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/BC (0.05) | K₂CO₃ | H₂O | Reflux | - | 98%[2] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 (0.5) | KOH | H₂O | 100 | 1 | 94% (isolated)[3] |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92%[1] |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88%[1] |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85%[1] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 (1) | KOH | H₂O | 100 | 1 | 94% (isolated)[3] |
Note: The yield for this compound is an estimation based on the performance of structurally similar, electron-rich boronic acids under comparable conditions, as specific quantitative data for this exact reaction was not available in the searched literature.
Key Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this pathway is crucial for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A general experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. This process highlights the key stages from reaction setup to product purification.
References
Safety Operating Guide
Safe Disposal of (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-Cyclopentyloxy)-4-methoxyphenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid, like other organoboron compounds, should be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3][4] Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).[1][2][3] All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][5] An emergency eyewash station and safety shower must be readily accessible.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and aerosols.[1][2][5] |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving | Provides a barrier against skin contact. Check manufacturer's data for breakthrough times.[1][2][5] |
| Body Protection | A fully buttoned lab coat or chemical-resistant apron | Prevents contamination of personal clothing.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) if handling powder or risk of aerosolization | Minimizes inhalation of the compound.[2][5] |
| Footwear | Closed-toe shoes | Protects feet from spills.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[2][3]
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[1][3] The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[3] The first rinseate must be collected and disposed of as liquid hazardous waste.[3]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to institutional protocols for laboratory glassware or plastic recycling.[3]
-
-
Spill Management:
-
Evacuate and Secure: Alert others and restrict access to the spill area.[2]
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a labeled hazardous waste container.[6][7] For liquid spills, use an inert absorbent material like vermiculite or sand, then collect and place it in the hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility.[2]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed hazardous waste disposal contractor.[2][8]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
This guide provides crucial safety and logistical information for handling (3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid (CAS No. 159613-21-5), a compound frequently used in research and drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.
GHS Hazard Statements:
| Hazard Class | Hazard Category | GHS Classification |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4][5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2][3] A face shield may be required in situations with a higher risk of splashing. | EN166 (EU) or OSHA 29 CFR 1910.133 (US)[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[1][2][3] | |
| Skin and Body Protection | Long-sleeved laboratory coat and appropriate protective clothing to prevent skin exposure.[2][6] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust concentrations are high or ventilation is inadequate.[2][6][7] A dust mask (e.g., N95) is recommended for handling the solid.[8] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][6]
-
Use a local exhaust system to control the dispersion of dust.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.[6][9]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.[1][3]
-
Dispensing: Carefully weigh and dispense the solid material in a designated area, such as a fume hood, to minimize dust generation.[6] Avoid creating and inhaling dust.[1][3][6]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1][2][3] Clean all contaminated surfaces.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][3][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[2][3][9] |
Disposal Plan
Waste Collection:
-
Collect waste material in a suitable, closed, and properly labeled container for disposal.[1][3][6]
-
Do not allow the product to enter drains.[1]
Disposal Method:
-
Dispose of waste material through a licensed professional waste disposal service.[3]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[2][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Caption: Workflow for the safe handling of chemical compounds.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Cyclopentyloxy)-4-methoxybenzeneboronic acid | C12H17BO4 | CID 4197993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
